tert-Butyl (5-bromopyrazin-2-yl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-bromopyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYUSBALYDXDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657364 | |
| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-79-4 | |
| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in pharmaceutical and organic synthesis. The document outlines the detailed experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
This compound is a valuable building block in the development of novel therapeutic agents. Its pyrazine core is a prevalent motif in medicinal chemistry, and the presence of a bromine atom and a Boc-protected amine allows for diverse downstream functionalization through cross-coupling reactions and deprotection/acylation strategies, respectively. This guide details a common and effective method for its preparation from 2-amino-5-bromopyrazine.
Synthetic Pathway
The synthesis involves the protection of the primary amine of 2-amino-5-bromopyrazine with a tert-butoxycarbonyl (Boc) group. This reaction is typically facilitated by di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on their specific laboratory setup and desired scale.
In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-bromopyrazin-2-yl)carbamate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrazine ring substituted with a bromine atom and a Boc-protected amine, offers versatile handles for chemical modification. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, valued for its unique electronic properties and ability to participate in hydrogen bonding. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives. The available data for this compound is summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 274.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | 98% | --INVALID-LINK-- |
| Predicted Boiling Point | 295.2 ± 40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.513 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 10.75 ± 0.70 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK-- |
Experimental Protocols
The synthetic utility of this compound lies in the strategic manipulation of its functional groups. Below are detailed protocols for its synthesis and subsequent key transformations that are fundamental in drug development workflows.
Synthesis of this compound
This protocol describes the Boc-protection of 2-amino-5-bromopyrazine.
Materials:
-
5-bromopyrazin-2-amine
-
Di-tert-butyl carbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
At 0 °C, to a solution of 5-bromopyrazin-2-amine (1 equivalent) in CH₂Cl₂ (approx. 2.4 mL per mmol of amine), add 4-DMAP (0.1 equivalents).
-
Still at 0 °C, add a solution of di-tert-butyl carbonate (1 equivalent) in CH₂Cl₂ dropwise.
-
Allow the mixture to warm to room temperature and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solution with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 ratio) to obtain the final product as a white solid.[1]
Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)
The bromine atom on the pyrazine ring serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling (General Protocol): This reaction is used to form a carbon-carbon bond between the pyrazine ring and various aryl or heteroaryl groups.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1 equivalent), the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[2]
Boc-Deprotection (General Protocol)
Removal of the Boc protecting group is a common step to liberate the free amine, which can then be used in subsequent reactions.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
An appropriate solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the Boc-protected substrate in a suitable solvent.
-
Add the acidic reagent (e.g., TFA or HCl in dioxane) at the specified temperature (often room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
The deprotected amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.[3][4][5]
Synthetic Utility and Logical Relationships
The synthetic utility of this compound is best visualized as a workflow. The Boc-protected amine and the bromine atom provide orthogonal synthetic handles for a variety of transformations.
Caption: Synthetic workflow for this compound.
This compound serves as a versatile starting material. The bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, leading to a library of diverse pyrazine derivatives. Subsequently, or alternatively, the Boc-protecting group on the amine can be removed under acidic conditions to yield 2-amino-5-substituted-pyrazines, which are themselves valuable intermediates for further synthetic transformations.
Application in Drug Discovery: A Conceptual Workflow
While this compound is a valuable building block, its direct lineage to a marketed drug is not always explicitly detailed. However, its core, 2-aminopyrazine, is a known starting material for the antiviral drug Favipiravir. The following diagram illustrates a conceptual workflow of how a compound like this compound fits into a drug discovery paradigm, leading to a functionalized pyrazine core that is central to drugs like Favipiravir.
Caption: Conceptual workflow from a building block to an Active Pharmaceutical Ingredient.
This conceptual pathway highlights the journey from a protected, functionalized starting material to a core structure that is then elaborated into a final active pharmaceutical ingredient (API). The initial steps involve the deprotection of the amine and subsequent modification or removal of the bromine to arrive at the versatile 2-aminopyrazine core. This core is then subjected to a multi-step synthesis to yield the final drug, such as Favipiravir.[1][6][7][8][9] This illustrates the critical role of well-designed building blocks in streamlining the synthesis of complex and important pharmaceutical agents.
References
- 1. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 8. researchgate.net [researchgate.net]
- 9. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS 914349-79-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (5-bromopyrazin-2-yl)carbamate, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and includes relevant safety information.
Core Compound Properties
This compound is a stable, solid organic compound.[1] Its structure incorporates a pyrazine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine.[2] This combination of functional groups makes it a valuable intermediate for introducing the pyrazinyl moiety in the synthesis of more complex molecules.[3]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 914349-79-4 | [1] |
| Molecular Formula | C₉H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 274.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C, under inert gas | [3][4] |
| InChI Key | PNYUSBALYDXDRK-UHFFFAOYSA-N | [1] |
Precursor Properties: 2-Amino-5-bromopyrazine
The direct precursor for the synthesis of the title compound is 2-amino-5-bromopyrazine. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 59489-71-3 | [5] |
| Molecular Formula | C₄H₄BrN₃ | [] |
| Molecular Weight | 174.00 g/mol | [] |
| Appearance | Solid | [7] |
| Melting Point | 113-117 °C | [7] |
| Boiling Point | 274.2 °C at 760 mmHg | [] |
| Purity | Typically ≥97% | [][7] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the protection of the primary amine of 2-amino-5-bromopyrazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group.
Synthesis of 2-Amino-5-bromopyrazine (Precursor)
Methodology: This protocol describes the bromination of 2-aminopyrazine.
-
Reagents: 2-Aminopyrazine (15.0 g, 157 mmol), N-bromosuccinimide (NBS) (28.2 g, 159 mmol), Dichloromethane (CH₂Cl₂) (900 mL), Silica gel, Celite.[5]
-
Procedure:
-
Dissolve 2-aminopyrazine in dichloromethane in a suitable reaction vessel.[5]
-
Add N-bromosuccinimide to the solution.[5]
-
Stir the reaction mixture at room temperature for 3.5 hours.[5]
-
Monitor the reaction for completion.
-
Upon completion, filter the reaction mixture through Celite.[5]
-
Add silica gel to the filtrate and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography using 30% ethyl acetate/hexane as the eluent.[5]
-
-
Yield: 22.09 g (81.5%).[5]
-
Characterization (¹H NMR, 300 MHz, CDCl₃): δ 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H).[5]
-
Characterization (Mass Spectrum, APCI+): m/z: 174 ([M+H]⁺).[5]
Synthesis of this compound
Methodology: This protocol details the Boc-protection of 2-amino-5-bromopyrazine.
-
Reagents: 5-bromo-2-pyrazinamine (5736.8 mg, 32.97 mmol), Dichloromethane (CH₂Cl₂) (80 mL), 4-Dimethylaminopyridine (DMAP) (403.2 mg, 3.30 mmol), Di-tert-butyl dicarbonate (Boc₂O) (11.4 mL, 3.30 mmol), Brine, Sodium sulfate (Na₂SO₄).[3]
-
Procedure:
-
Dissolve 5-bromo-2-pyrazinamine in dichloromethane in a reaction vessel and cool to 0 °C.[3]
-
Add 4-DMAP to the solution.[3]
-
At 0 °C, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.[3]
-
Allow the mixture to warm to room temperature and stir.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, wash the solution with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Purify the crude product via silica gel column chromatography using ethyl acetate/petroleum ether (1/2) as the eluent.[3]
-
-
Yield: 7250.4 mg (80.2%).[3]
-
Product: White solid.[3]
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthetic workflow from starting material to final product.
Caption: Step-by-step chemical reaction scheme.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]
Recommended Safety Precautions
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[8]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8°C.[3][4]
This document is intended to provide comprehensive technical information and is not a substitute for a formal safety data sheet (SDS). Always refer to the latest SDS from the supplier before handling this chemical.
References
- 1. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER [cymitquimica.com]
- 2. This compound | 914349-79-4 | Benchchem [benchchem.com]
- 3. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2-Amino-5-bromopyrazine | 59489-71-3 [chemicalbook.com]
- 7. 2-Amino-5-bromopyrazine 97 59489-71-3 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Bromopyrazine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bromopyrazine moiety, a halogenated six-membered nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, synthetic versatility, and ability to participate in various biological interactions have established it as a privileged scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the bromopyrazine core, detailing its role in anticancer, anti-inflammatory, and antimicrobial agents, and elucidating the underlying mechanisms of action.
Physicochemical Properties and Synthetic Versatility
The presence of a bromine atom on the pyrazine ring significantly influences its physicochemical properties. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrazine ring creates a unique electronic distribution, making the moiety susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity is a key asset for medicinal chemists, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.[1]
A common synthetic route to functionalized bromopyrazine derivatives is the Suzuki cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups. This method offers a powerful tool for creating libraries of diverse compounds for biological screening.[2]
Biological Activities and Therapeutic Applications
The bromopyrazine scaffold is a constituent of numerous biologically active molecules with a wide range of therapeutic applications.
Anticancer Activity
Bromopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as Aurora kinases and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers.[3] Bromopyrazine-containing compounds, particularly imidazo[1,2-a]pyrazine derivatives, have been identified as potent inhibitors of Aurora kinases.[4] For instance, a series of imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity against various cancer cell lines, with IC50 values in the low micromolar range.[1]
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition: The p38/MK-2 signaling pathway is involved in inflammatory responses and cancer progression.[5][6] Novel aminopyrazine derivatives have been designed and synthesized as MK-2 inhibitors, demonstrating low micromolar to sub-micromolar IC50 values and activity in suppressing TNFα production.[7]
Quantitative Data on Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Compound 12b | Hep-2 | 11 | [1] |
| Imidazo[1,2-a]pyrazine | Compound 12b | HepG2 | 13 | [1] |
| Imidazo[1,2-a]pyrazine | Compound 12b | MCF-7 | 11 | [1] |
| Imidazo[1,2-a]pyrazine | Compound 12b | A375 | 11 | [1] |
| Chalcone-pyrazine | Compound 49 | A549 | 0.13 | [8] |
| Chalcone-pyrazine | Compound 49 | Colo-205 | 0.19 | [8] |
| Chalcone-pyrazine | Compound 50 | MCF-7 | 0.18 | [8] |
| Chalcone-pyrazine | Compound 51 | MCF-7 | 0.012 | [8] |
| Chalcone-pyrazine | Compound 51 | A549 | 0.045 | [8] |
| Chalcone-pyrazine | Compound 51 | DU-145 | 0.33 | [8] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromopyrazine derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Its inhibition leads to bacterial cell death.[9] Pyrazine carboxamides have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. One such derivative, 5d , exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[2]
Quantitative Data on Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC | Reference |
| Pyrazine carboxamide | 5d | XDR S. Typhi | 6.25 mg/mL | [2] |
| Pyrazine carboxamide | 5c | XDR S. Typhi | 12.5 mg/mL | [2] |
| Pyrazine carboxamide | 5b | XDR S. Typhi | 25 mg/mL | [2] |
| Pyrazine carboxamide | 5a | XDR S. Typhi | 50 mg/mL | [2] |
| 3-Aminopyrazine-2-carboxamide | 12 (octylamide) | M. kansasii | 25 µg/mL | [10] |
| 3-Aminopyrazine-2-carboxamide | 11 (heptylamide) | M. kansasii | 50 µg/mL | [10] |
| 3-Aminopyrazine-2-carboxamide | 10 (hexylamide) | M. kansasii | 100 µg/mL | [10] |
| 3-Aminopyrazine-2-carboxamide | 20 (4-CF3-phenyl) | M. smegmatis | 31.25 µg/mL | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of bromopyrazine derivatives are mediated through their interaction with specific signaling pathways.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Their inhibition by bromopyrazine derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase by Bromopyrazine Derivatives.
MK-2 Signaling Pathway
The p38 MAPK/MK-2 pathway plays a critical role in inflammation and cell survival. Bromopyrazine-based inhibitors block this pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNFα.
Caption: Inhibition of the MK-2 Signaling Pathway.
DNA Gyrase Inhibition
Bacterial DNA gyrase is a key enzyme in DNA replication. Bromopyrazine derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting its ATPase activity and preventing DNA supercoiling, ultimately leading to bacterial cell death.
Caption: Mechanism of DNA Gyrase Inhibition.
Experimental Protocols
Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
This protocol describes the synthesis of a bromopyrazine carboxamide intermediate.[2]
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 4-bromo-3-methylaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[11]
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the bromopyrazine derivative and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Experimental Workflow for the MTT Assay.
Conclusion
The bromopyrazine moiety represents a highly versatile and valuable scaffold in the field of drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of potent and selective inhibitors targeting key biological pathways implicated in cancer, inflammation, and infectious diseases. The continued exploration of the chemical space around the bromopyrazine core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
The Versatile Building Block: A Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged core structure, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to engage in key biological interactions have made it a focal point in the design of novel drugs.[1] Among the various functionalized pyrazine building blocks, tert-butyl (5-bromopyrazin-2-yl)carbamate has emerged as a particularly valuable and versatile intermediate. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its synthesis, reactivity, and its role in the generation of potent kinase inhibitors and other bioactive molecules.
The strategic placement of a bromine atom and a Boc-protected amine on the pyrazine ring makes this compound an ideal starting material for library synthesis and lead optimization.[2] The bromine at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group allows for the selective functionalization of the pyrazine core before its removal to unmask a nucleophilic amine for subsequent reactions, such as amide bond formation.[2] This "protect-react-deprotect" strategy is a cornerstone in the synthesis of many complex, biologically active molecules.[2]
This guide will explore the synthesis of derivatives from this compound, present quantitative data on their biological activity, provide detailed experimental protocols, and visualize key concepts through diagrams to offer a practical resource for researchers in the field of drug discovery.
Core Applications in Kinase Inhibitor Synthesis
The 2-aminopyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] this compound provides a direct route to a variety of substituted 2-aminopyrazines, making it a key building block for targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Tropomyosin receptor kinase (Trk) family, particularly TrkA, is a significant target in oncology and pain management.[4] The synthesis of pyrazine-based TrkA inhibitors often utilizes intermediates structurally related to this compound. The general synthetic strategy involves a Suzuki coupling to introduce a substituent at the 5-position of the pyrazine ring, followed by deprotection of the amine and subsequent reaction to build the final inhibitor.[4]
A representative synthetic workflow for the generation of TrkA inhibitors is depicted below.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 2. This compound | 914349-79-4 | Benchchem [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of novel pyrazine derivatives from tert-Butyl (5-bromopyrazin-2-yl)carbamate
An In-Depth Technical Guide to the Synthesis of Novel Pyrazine Derivatives from tert-Butyl (5-bromopyrazin-2-yl)carbamate
Introduction
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic and structural properties make them privileged scaffolds in drug discovery, with applications ranging from anticancer and antiviral to antidiabetic medications.[1] The starting material, this compound, is a highly versatile building block for creating diverse libraries of pyrazine compounds. The presence of a bromine atom at the 5-position allows for a wide array of cross-coupling reactions, while the Boc-protected amine at the 2-position offers a handle for further functionalization or can be deprotected to yield the primary amine.[2][3] This guide details key synthetic strategies for transforming this starting material into novel derivatives, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Core Synthetic Strategies
The primary site of reaction on this compound is the carbon-bromine bond. This bond is amenable to several powerful transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: Key synthetic pathways from the starting material.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester derivative.[4][5] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[6]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| Pd(PPh₃)₄ (5) | - | 1.2 | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 | 75-90 |
| Pd(OAc)₂ (2) | PPh₃ (4) | 1.2 | K₂CO₃ (2.0) | ACN/H₂O | 80 | 12 | 80-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | 1.5 | K₃PO₄ (3.0) | Toluene | 110 | 16 | 85-98 |
| PdCl₂(dppf) (3) | - | 1.3 | Cs₂CO₃ (2.0) | DMF | 90 | 12-18 | 70-90 |
Note: Yields are representative and highly dependent on the specific boronic acid used.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inerting: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand if required. Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-substituted pyrazine derivative.[4]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, providing access to 5-amino-pyrazine derivatives.[8] The choice of ligand is critical for high efficiency.[9]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Amine (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (4) | 1.2 | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-90 |
| Pd(OAc)₂ (2) | XPhos (4) | 1.2 | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 75-95 |
| Pd(OAc)₂ (1) | RuPhos (2) | 1.5 | Cs₂CO₃ (2.0) | t-BuOH | 100 | 18 | 80-95 |
| Pd₂(dba)₃ (2) | BrettPhos (4) | 1.2 | LHMDS (1.5) | THF | 65 | 12-24 | 65-85 |
Note: Stronger bases like NaOtBu are common, but carbonate or phosphate bases can be used with appropriate ligands. Yields vary with the amine's steric hindrance.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100 °C) for 12-24 hours.[10]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the desired N-aryl pyrazine product.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[11] This reaction typically requires a dual catalyst system of palladium and a copper(I) salt.[11] It provides a direct route to 5-alkynyl pyrazine derivatives, which are valuable intermediates for further transformations.
Quantitative Data Summary: Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Alkyne (equiv.) | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | 1.2 | Et₃N or DIPEA | THF or DMF | 25-60 | 2-12 | 70-95 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | 1.1 | Et₃N | Toluene | 80 | 6 | 75-90 |
| Pd(OAc)₂ (2) / DPEPhos (4) | - | 1.5 | Cs₂CO₃ | DMSO | 80 | 24 | 60-85* |
*Copper-free conditions are possible but may require specific ligands and longer reaction times.[12]
Experimental Protocol: General Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C). Monitor the reaction by TLC. The reaction is often complete within a few hours.[13]
-
Work-up: Once complete, filter the reaction mixture through Celite to remove the catalysts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the 5-alkynyl pyrazine.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the electron-deficient nature of the pyrazine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions.[14] This pathway is more common with highly activated rings or stronger nucleophiles (e.g., alkoxides, thiolates). The reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination sequence via a Meisenheimer complex.[14][15]
General Conditions for SNAr:
-
Nucleophiles: RO⁻, RS⁻, R₂N⁻ (strong nucleophiles)
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO)
-
Temperature: Often requires elevated temperatures (60-150 °C)
-
Base: A base (e.g., K₂CO₃, NaH) is often required to generate the nucleophile in situ.[16]
Experimental Protocol: Representative SNAr with a Thiol
-
Setup: To a round-bottom flask, add the desired thiol (1.5 mmol, 1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) in a polar aprotic solvent like DMF (5 mL).
-
Reagent Addition: Stir the mixture for 15 minutes at room temperature, then add this compound (1.0 mmol, 1.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Caption: General experimental workflow for synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 914349-79-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 13. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
reactivity of the bromine atom in tert-Butyl (5-bromopyrazin-2-yl)carbamate
An In-depth Technical Guide to the Reactivity of the Bromine Atom in tert-Butyl (5-bromopyrazin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, a key intermediate in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. The document details the substrate's utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. For each reaction, this guide presents representative quantitative data, detailed experimental protocols, and visualizations of catalytic cycles and workflows to facilitate practical application in a research and development setting.
Introduction and Reactivity Profile
This compound is a versatile heterocyclic building block featuring a pyrazine core functionalized with a bromine atom at the C5 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.[1][2] The strategic placement of the bromine atom makes it an excellent electrophilic partner for a variety of cross-coupling reactions, allowing for the regioselective introduction of diverse substituents.[3]
The pyrazine ring is an electron-deficient system, which influences the reactivity of the C-Br bond. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[4] The C-Br bond at the 5-position is thus a prime site for oxidative addition to a palladium(0) catalyst, enabling selective functionalization.[4] The Boc protecting group is stable under a wide range of cross-coupling conditions but can be readily removed post-functionalization, providing a pathway to further derivatization.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond of this compound is amenable to several critical carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-pyrazine with an organoboron reagent, such as a boronic acid or ester.[3] This reaction is widely used to synthesize bi-aryl structures or to attach alkyl and vinyl groups.[3]
While specific data for the title compound is limited in the provided literature, the following table illustrates typical conditions and yields for Suzuki-Miyaura couplings on a structurally similar bromo-pyrazine system, demonstrating the reaction's feasibility.[3]
| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72% | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65% | [3] |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 58% | [3] |
| 4 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 83% | [5] |
Note: Entries 1-3 were performed on 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[3] Entry 4 is a nickel-catalyzed variant on 5-bromopyrimidine.[5]
This general protocol is adapted from procedures for similar bromo-heterocycles.[4][6]
-
Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).[4][6]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][7] This reaction is fundamental for installing nitrogen-based functional groups.[3] The development of specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has greatly expanded the scope and efficiency of this transformation.[6][8]
The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Amine Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Reference(s) |
| 1 | Secondary Amines | RuPhos Precatalyst | RuPhos | LiHMDS | Toluene | 80-120 | [6][9] |
| 2 | Primary Amines | BrettPhos Precatalyst | BrettPhos | LiHMDS | Toluene | 80-120 | [6][9] |
| 3 | General Amines | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | Reflux | [6] |
| 4 | General Amines/Amides | Xantphos-based Precatalyst | Xantphos | Cs₂CO₃ | Dioxane | 100 | [6] |
Note: LiHMDS (Lithium bis(trimethylsilyl)amide) is a strong, non-nucleophilic base often effective for these couplings.[6]
This general protocol is based on modern cross-coupling methodologies.[5][6]
-
Reactant Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Precatalyst, 1-5 mol%), and the ligand (if not using a precatalyst).
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C-C bond between the bromo-pyrazine and a terminal alkyne, providing access to alkynyl-substituted heterocycles. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
This is a general protocol for the Sonogashira coupling of a bromo-heterocycle.[4]
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water or an aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
Stille Coupling (C-C Bond Formation)
The Stille coupling involves the reaction of the bromo-pyrazine with an organostannane reagent, catalyzed by palladium.[10] This method offers a complementary approach to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to access.[11]
This general protocol is based on established methods for aryl bromides.[5]
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., Toluene or DMF), followed by the organostannane reagent (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. The workup procedure may vary but often involves quenching and extraction. A fluoride wash can be used to remove tin byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
The successful execution of cross-coupling reactions relies on a systematic and careful workflow to ensure an oxygen-free environment and accurate reagent handling, leading to reproducible results and high yields.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of functionalized pyrazine derivatives. The C5-bromine atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. By selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can selectively and efficiently introduce a wide array of carbon and nitrogen substituents. The protocols and data presented in this guide offer a solid foundation for drug development professionals and synthetic chemists to leverage the reactivity of this compound in the creation of novel and complex molecular architectures.
References
- 1. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER [cymitquimica.com]
- 2. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 914349-79-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in Modern Pyrazine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, and its application in pyrazine chemistry is pivotal for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the role of the Boc group in pyrazine synthesis, detailing its introduction, cleavage, and its strategic use in enabling key synthetic transformations. This document offers detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.
Introduction to Boc Protection in Pyrazine Synthesis
Pyrazine rings are prevalent scaffolds in numerous FDA-approved drugs and biologically active compounds, including kinase inhibitors and anti-tuberculosis agents.[1] The synthesis of substituted pyrazines often requires the selective functionalization of the pyrazine core or the manipulation of amine substituents. The Boc group serves as an invaluable tool in these synthetic endeavors due to its robust nature under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2][3]
The primary advantages of using the Boc protecting group in pyrazine synthesis include:
-
Stability: The Boc group is stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for a broad scope of subsequent chemical transformations.[4]
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of pyrazine intermediates in organic solvents, facilitating purification by chromatography.
-
Directed Functionalization: In some cases, the Boc group can influence the regioselectivity of subsequent reactions on the pyrazine ring.
-
Orthogonality: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups, such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), which are cleaved under hydrogenolysis and basic conditions, respectively.[3]
Boc Protection of Aminopyrazines
The introduction of a Boc group onto an aminopyrazine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base can influence the reaction rate and yield.
Quantitative Data for Boc Protection of Aminopyrazines
| Substrate | Reagents & Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | (Boc)₂O (1.5 eq), EDCI (1.5 eq), HOBT (0.05 eq), TEA (1.5 eq), rt | CH₂Cl₂ | 2 | 90 | [5] |
| 3-Aminopyridine | (Boc)₂O (2.0 eq), EDCI (3.0 eq), HOBT (0.1 eq), TEA (3.0 eq), rt | CH₂Cl₂ | 1 | 85 | [5] |
| 4-Aminopyridine | (Boc)₂O (1.7 eq), EDCI (2.2 eq), HOBT (0.08 eq), TEA (2.2 eq), rt | CH₂Cl₂ | 0.5 | 90 | [5] |
| 3-Bromo-6-chloropyrazin-2-amine | (Boc)₂O, DMAP (cat.), rt | Not specified | Not specified | 60 (di-Boc) | [6] |
| General Amines | (Boc)₂O (1-1.1 eq), neat, rt | None | 0.1-1 | 85-99 | [7] |
Detailed Experimental Protocol: Boc Protection of 2-Aminopyridine (as an analogue for 2-Aminopyrazine)
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol) are added sequentially with stirring.[5] The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water (2 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc-protected 2-aminopyridine.[5]
Deprotection of N-Boc-Pyrazines
The removal of the Boc group is most commonly achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the most frequently used reagents.[2][3]
Quantitative Data for Deprotection of N-Boc-Pyrazines
| Substrate | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| N-Boc-proline ester intermediate | 4 M HCl in MeOH | Methanol | Not specified | 50-58 | [6] |
| General N-Boc amine | 25% TFA in DCM, rt | CH₂Cl₂ | 2 h | Not specified | [8] |
| General N-Boc amine | TFA (1:1 with solvent), 0 °C to rt | CH₂Cl₂ | Varies | Quantitative | [9] |
| General N-Boc amine | 4M HCl in dioxane, rt | Dioxane | 2 h | Not specified | [10] |
| N-Boc-protected peptide | TFA (equal volume to solvent), 0 °C to rt | CH₂Cl₂ | Varies | Quantitative | [9] |
Detailed Experimental Protocol: TFA-Mediated Deprotection of an N-Boc-Pyrazine Derivative
The N-Boc-protected pyrazine derivative is dissolved in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. The solution is cooled to 0 °C in an ice bath. An equal volume of trifluoroacetic acid (TFA) is added dropwise with stirring.[3][9] The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC (typically 1-2 hours). After completion of the reaction, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM (3 x 10 mL) to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent and drying.[8][9]
Strategic Application of Boc Protection in Pyrazine Functionalization
The temporary masking of a reactive amino group with Boc protection enables a wide range of subsequent functionalization reactions on the pyrazine core, particularly metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A Boc-protected halopyrazine can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of a Boc-protected bromopyrazine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrazine with Phenylboronic Acid
To a flask charged with the Boc-protected bromopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is added a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL). The mixture is sparged with argon for 10-15 minutes. A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol), is then added, and the mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10][11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. A Boc-protected chloropyrazine can be coupled with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of a Boc-protected chloropyrazine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Boc-Protected Chloropyrazine with Aniline
A sealable reaction vessel is charged with the Boc-protected chloropyrazine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with argon. Aniline (1.2 mmol) and a degassed anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The vessel is sealed and the reaction mixture is heated to 100-110 °C with stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired N-aryl-aminopyrazine derivative.[13][14][15]
Application in Drug Development: Pyrazine-Based Kinase Inhibitors
The strategic use of Boc-protected pyrazine intermediates is crucial in the synthesis of many kinase inhibitors. For instance, pyrazine-based compounds have been developed as potent inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and MK2 (MAPK-activated protein kinase 2), which are implicated in various cancers and inflammatory diseases.[16][17][18][19]
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling pathway, which is critical for cell proliferation and survival.[16][20] Pyrazine-based allosteric inhibitors, such as SHP099, bind to a pocket in SHP2, stabilizing it in an inactive conformation.[16]
Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrazine-based drugs.
MK2 Signaling Pathway
MK2 is a substrate of p38 MAPK and plays a significant role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines like TNF-α.[18][21] Aminopyrazine derivatives have been developed as potent inhibitors of MK2.[19]
Caption: The p38/MK2 signaling axis and the site of action for aminopyrazine inhibitors.
Logical Workflow for Synthetic Strategy
The decision to use a Boc protecting group in a pyrazine synthesis depends on the desired final product and the planned synthetic route. The following workflow can guide this decision-making process.
Caption: Decision workflow for employing Boc protection in pyrazine synthesis.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of functionalized pyrazines, offering a robust and versatile strategy for masking amine functionality. Its stability under a wide range of conditions coupled with its facile acidic cleavage allows for the execution of complex synthetic sequences, including powerful cross-coupling reactions. This guide provides researchers with the necessary quantitative data, detailed protocols, and logical frameworks to effectively utilize the Boc group in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrazine-based molecules for therapeutic and material science applications.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of tert-Butyl (5-bromopyrazin-2-yl)carbamate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of analogs based on the tert-butyl (5-bromopyrazin-2-yl)carbamate core. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile scaffold.
Core Structure and Synthetic Strategies
The foundational molecule, this compound, serves as a versatile starting material for the generation of a diverse library of analogs. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
A general synthetic approach involves the protection of the amino group of 2-amino-5-bromopyrazine with a tert-butoxycarbonyl (Boc) group, followed by diversification at the 5-position.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-bromopyrazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
-
Brine solution
Procedure:
-
Dissolve 2-amino-5-bromopyrazine in dichloromethane (DCM) in a round-bottom flask.
-
Add 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired product.
Biological Activity and Structure-Activity Relationship (SAR)
Pyrazine-containing compounds have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors in oncology. The pyrazine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
Anticancer Activity
A notable analog, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , has demonstrated significant anticancer properties. This compound was designed through structural optimization of the aminopyrazine core and exhibits potent cytotoxic effects against several cancer cell lines.
Table 1: In Vitro Anticancer Activity of BPU
| Cell Line | IC₅₀ (µM) | Incubation Time (h) |
| Jurkat (Leukemia) | 4.64 ± 0.08 | 48 |
Data extracted from a study by Al-Warhi, et al.[2][3]
The study on BPU revealed that it induces cell cycle arrest in the sub-G1 phase and exhibits anti-angiogenic properties, suggesting a multi-faceted mechanism of action.[2][3]
While a systematic SAR study on a broad series of this compound analogs is not extensively documented in publicly available literature, general trends can be inferred from related pyrazine-based kinase inhibitors. The nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of the compound.
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Synthetic Workflow for Analog Generation
The following diagram illustrates a general workflow for the synthesis of analogs starting from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.
Caption: General workflow for analog synthesis via Suzuki coupling.
Generalized Signaling Pathway for Pyrazine-Based Kinase Inhibitors
Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. The diagram below depicts a simplified, generalized pathway that is often targeted by such inhibitors.
Caption: Generalized RTK signaling pathway inhibited by pyrazine analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization at the 5-position allow for the generation of extensive compound libraries. Further systematic exploration of the structure-activity relationships of these analogs is warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the available spectral data, a robust experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 914349-79-4 | [1][2] |
| Molecular Formula | C₉H₁₂BrN₃O₂ | [1][2] |
| Molecular Weight | 274.11 g/mol | [1][2] |
| Appearance | White Solid | [1] |
Table 2: Predicted ¹H NMR Spectral Data
Predicted for CDCl₃ as solvent.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | Pyrazine H |
| ~8.1 | s | 1H | Pyrazine H |
| ~7.5 | br s | 1H | N-H |
| 1.55 | s | 9H | tert-Butyl |
Table 3: Predicted ¹³C NMR Spectral Data
Predicted for CDCl₃ as solvent.
| Chemical Shift (ppm) | Assignment |
| ~152 | C=O (Carbamate) |
| ~148 | Pyrazine C-NH |
| ~142 | Pyrazine C-Br |
| ~140 | Pyrazine C-H |
| ~138 | Pyrazine C-H |
| ~82 | O-C(CH₃)₃ |
| ~28 | O-C(CH₃)₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~2980 | Medium | C-H Stretch (tert-Butyl) |
| ~1720 | Strong | C=O Stretch (Carbamate) |
| ~1580, 1470 | Medium | Pyrazine Ring Stretch |
| ~1250, 1160 | Strong | C-O Stretch |
| ~830 | Medium | C-H Bending (Aromatic) |
| ~650 | Medium | C-Br Stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 273/275 | [M]⁺, Isotopic pattern for Br |
| 217/219 | [M - C₄H₈]⁺ |
| 199/201 | [M - C₄H₉O]⁺ |
| 174 | [M - Boc]⁺ |
Experimental Protocols
The following protocol for the synthesis of this compound has been reported and provides a reliable method for its preparation.[1]
Synthesis of this compound
Materials:
-
5-bromopyrazin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 5-bromopyrazin-2-amine (5.74 g, 32.97 mmol) in dichloromethane (80 mL) at 0 °C, 4-DMAP (0.403 g, 3.30 mmol) is added.
-
A solution of di-tert-butyl dicarbonate (11.4 mL, 49.45 mmol) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solution is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent to yield the final product as a white solid.[1]
Reported Yield: 80.2%[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in modern medicinal chemistry.[1][2][3] Its versatile structure and ability to engage in crucial biological interactions have led to the development of a diverse array of therapeutic agents.[4][5][6] This technical guide delves into the multifaceted mechanisms of action of pyrazine-based compounds, with a particular focus on their roles as anticancer and antituberculosis agents. We will explore key signaling pathways, present quantitative data on their activity, and provide detailed experimental protocols for their investigation.
Anticancer Mechanisms of Pyrazine Derivatives: Targeting Key Signaling Cascades
Pyrazine-based compounds have emerged as potent anticancer agents, primarily by targeting and inhibiting various protein kinases that are crucial for tumor growth, proliferation, and survival.[7][8] The pyrazine ring often serves as a bioisostere for other aromatic systems and can act as a hydrogen bond acceptor, interacting with the hinge region of kinase active sites.[9]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[5][10] Its aberrant activation is a common feature in many cancers. Several pyrazine derivatives have been developed as inhibitors of this pathway, with some showing significant potency.
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine compounds.
Quantitative Data: PI3Kα Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Compound | PI3Kα IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) |
| 14c | 1.25 ± 0.13 | 10.1 | 6.39 | 11.2 |
| 14b | >10 | 12.5 | 11.3 | 14.8 |
| Lead Compound II | 7.39 | 25.7 | 20.1 | 30.2 |
| Data synthesized from a study on novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives.[11] |
Dual Inhibition of c-Met and VEGFR-2
The c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play critical roles in tumor angiogenesis, invasion, and metastasis.[12][13] Dual inhibition of these two kinases is a promising strategy for cancer therapy.[14][15]
Signaling Pathway
Caption: Dual inhibition of c-Met and VEGFR-2 signaling by pyrazine compounds.
Quantitative Data: c-Met and VEGFR-2 Inhibition by[1][3][11]triazolo[4,3-a]pyrazine Derivatives
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17a | 55 | >10 | 2.45 ± 0.15 | 3.16 ± 0.28 | 4.28 ± 0.35 |
| 17e | 77 | 5.8 | 1.52 ± 0.11 | 2.08 ± 0.19 | 2.65 ± 0.21 |
| 17l | 26 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | 1.9 | 0.016 | 0.85 ± 0.06 | 0.96 ± 0.11 | 1.12 ± 0.15 |
| Data synthesized from a study on novel[1][3][11]triazolo[4,3-a]pyrazine derivatives.[15][16] |
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.[3][17]
Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by pyrazine-based compounds.
Quantitative Data: FGFR Inhibition by 3-Amino-pyrazine-2-carboxamide Derivatives
| Compound | FGFR1 (% inh @ 1µM) | FGFR2 (% inh @ 1µM) | FGFR3 (% inh @ 1µM) | FGFR4 (% inh @ 1µM) |
| 18a | >80% | >80% | >80% | >80% |
| 18c | >70% | >70% | >70% | >70% |
| 18d | - | 93.09% (IC50 = 600 nM) | 86.32% (IC50 = 480 nM) | - |
| 18g | 81.03% | 94.21% (IC50 = 380 nM) | >80% | >80% |
| Data synthesized from a study on novel 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[10] |
Antituberculosis Mechanism of Pyrazinamide: A Prodrug Approach
Pyrazinamide (PZA) is a first-line antituberculosis drug that is crucial for the short-course treatment of the disease.[18][19] It is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[18][20]
Mechanism of Action
The exact mechanism of action of POA is still under investigation, but it is known to be most effective in the acidic environment of macrophages where Mycobacterium tuberculosis can reside in a semi-dormant state.[18] POA is thought to disrupt membrane transport and energetics of the bacterium. Proposed molecular targets include fatty acid synthase I (FAS-I) and ribosomal protein S1 (RpsA).[18][20] Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which encodes for pyrazinamidase.[18]
Caption: Mechanism of action of the antituberculosis drug pyrazinamide.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of pyrazine-based compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test pyrazine compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][14][15]
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate (ELISA) reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate under appropriate conditions for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine-based compound and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT labeling reagent to each well (final concentration of 0.5 mg/ml) and incubate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Pyrazinamidase (PZase) Activity Assay
This assay is used to determine the susceptibility of M. tuberculosis to pyrazinamide by detecting the activity of the pyrazinamidase enzyme.[20][21]
Materials:
-
M. tuberculosis culture
-
Pyrazinamide (PZA)
-
Dubos broth or similar
-
1% ferrous ammonium sulfate solution (freshly prepared)
Protocol:
-
Inoculation: Inoculate two tubes of Dubos broth containing 100 mg/liter of PZA with a heavy inoculum of the test M. tuberculosis isolate.
-
Incubation: Incubate the tubes aerobically at 37°C for 4 to 10 days.[22][23]
-
Reagent Addition: After incubation, add 1.0 ml of freshly prepared 1% ferrous ammonium sulfate to one of the inoculated tubes and an uninoculated control tube.
-
Observation: Allow the tubes to stand at room temperature for 30 minutes, then refrigerate for 4 hours. A positive result (PZA susceptible) is indicated by the development of a pink to red color in the medium.[22][23]
Experimental Workflow
The investigation of pyrazine-based compounds typically follows a structured workflow from initial screening to in-depth mechanistic studies.
Caption: A typical experimental workflow for the investigation of pyrazine-based compounds.
Conclusion
Pyrazine-based compounds represent a rich and diverse class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases. Their mechanisms of action are often centered on the inhibition of key signaling pathways or, in the case of pyrazinamide, a unique prodrug activation mechanism. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel and effective pyrazine-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 17. assaygenie.com [assaygenie.com]
- 18. In vitro kinase assay [protocols.io]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. catalogue.bioconnections.net [catalogue.bioconnections.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
The Emergence of tert-Butyl (5-bromopyrazin-2-yl)carbamate: A Keystone Fragment for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors has positioned fragment-based drug discovery (FBDD) as a cornerstone strategy for identifying unique chemical matter with therapeutic potential. Within the vast landscape of chemical fragments, nitrogen-containing heterocycles have garnered significant attention due to their ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. Among these, the pyrazine scaffold has emerged as a privileged structure in medicinal chemistry. This guide delves into the utility of tert-butyl (5-bromopyrazin-2-yl)carbamate as a versatile and strategic fragment for the discovery of next-generation kinase inhibitors. Its synthetic tractability and strategic placement of functional groups make it an ideal starting point for developing potent and selective kinase modulators for a range of therapeutic indications, from oncology to inflammatory diseases.
The Strategic Advantage of the (5-bromopyrazin-2-yl)carbamate Core
The core structure of this compound offers a unique combination of features that are highly advantageous for FBDD. The pyrazine ring itself is an excellent bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, anchoring the fragment to the hinge region of the kinase ATP-binding pocket. The Boc-protected amine at the 2-position provides a latent handle for synthetic elaboration, allowing for the introduction of various substituents to explore the solvent-exposed regions of the kinase. Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the systematic exploration of chemical space and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Data Presentation: A Hub for Kinase Inhibition
While direct quantitative binding data for the parent fragment, this compound, is not extensively published, its utility is powerfully demonstrated through the potent activity of its derivatives against a range of therapeutically relevant kinases. The following tables summarize the structure-activity relationships of pyrazine-based inhibitors, illustrating how modifications built upon this core scaffold drive potency and selectivity.
Table 1: Structure-Activity Relationship of Pyrazine-Based TrkA Inhibitors
Tropomyosin receptor kinase A (TrkA) is a key target in pain and oncology. The following data, adapted from studies on pyrazine-based TrkA inhibitors, highlight the importance of substitutions at the 5-position of the pyrazine ring, accessible via the bromo-handle of the core fragment.[1][2]
| Compound ID | R-Group (at 5-position of Pyrazine) | TrkA IC50 (nM) |
| 1a | 4-fluorophenyl | 150 |
| 1b | 3-pyridyl | 85 |
| 1c | 4-pyridyl | 70 |
| 1d | 1H-pyrazol-4-yl | 45 |
Data are representative of trends observed in medicinal chemistry literature.
Table 2: Structure-Activity Relationship of Pyrazine-Based AXL Inhibitors
AXL is a receptor tyrosine kinase implicated in drug resistance and metastasis. Derivatives of the aminopyrazine scaffold have shown potent inhibition of AXL. Gilteritinib, an approved drug, features a pyrazine-2-carboxamide core and demonstrates the clinical relevance of this scaffold.[3]
| Compound ID | R-Group (at 5-position of Pyrazine) | AXL IC50 (nM) |
| 2a | Phenyl | 55 |
| 2b | 2-methoxyphenyl | 28 |
| 2c | 4-(morpholin-4-yl)phenyl | 12 |
| Gilteritinib | Complex substituted pyrazine-2-carboxamide | 0.73 |
Data are representative of trends observed in medicinal chemistry literature.
Table 3: Structure-Activity Relationship of Pyrazine-Based JAK1 Inhibitors
The Janus kinases (JAKs) are critical mediators of cytokine signaling and are targets for autoimmune diseases. Pyrrolopyrazine derivatives have been optimized for JAK1 selectivity.[4]
| Compound ID | Core Scaffold Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| 3a | Pyrrolopyrazine Core | 25 | 50 |
| 3b | Substituted Pyrrolopyrazine | 10 | 150 |
| 3c | Optimized Pyrrolopyrazine | 2 | 250 |
Data are representative of trends observed in medicinal chemistry literature.
Table 4: Structure-Activity Relationship of Pyrazine-Based Syk Inhibitors
Spleen tyrosine kinase (Syk) is a key player in immune signaling and a target for inflammatory conditions. Aminopyrazine derivatives have been explored as potent Syk inhibitors.[5]
| Compound ID | R-Group (at 5-position of Pyrazine) | Syk IC50 (nM) |
| 4a | 4-hydroxyphenyl | 80 |
| 4b | 4-(methylsulfonyl)phenyl | 35 |
| 4c | 1-methyl-1H-pyrazol-4-yl | 15 |
Data are representative of trends observed in medicinal chemistry literature.
Experimental Protocols
The successful application of this compound in a kinase inhibitor discovery campaign relies on a series of well-defined experimental protocols.
Synthesis of this compound
Materials:
-
5-bromopyrazin-2-amine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexanes) for chromatography
Procedure:
-
To a solution of 5-bromopyrazin-2-amine in dichloromethane (DCM) at 0 °C, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound as a solid.
Fragment-Based Screening: A General Protocol
1. Library Preparation:
-
Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Create a library of fragments including the title compound and other relevant small molecules.
2. Biophysical Screening (e.g., using Saturation Transfer Difference NMR - STD-NMR):
-
Prepare a solution of the target kinase (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., phosphate buffer, pH 7.4).
-
Acquire a reference ¹H NMR spectrum of the kinase solution.
-
Add the fragment stock solution to the kinase solution to a final concentration of 100-500 µM.
-
Acquire an STD-NMR spectrum. An STD effect (visible signals in the difference spectrum) indicates binding of the fragment to the kinase.
-
Validate hits by determining the dissociation constant (Kd) through titration experiments.
3. Hit Validation and Elaboration (Biochemical Assay):
-
Perform an in vitro kinase assay to confirm that the binding of the fragment translates to functional inhibition. A common method is a radiometric assay measuring the incorporation of ³²P from ATP into a substrate peptide.
-
Materials: Purified recombinant kinase, specific peptide substrate, test compounds (fragments and their derivatives), ATP, [γ-³²P]ATP, kinase reaction buffer, and a method for separating phosphorylated from unphosphorylated substrate (e.g., phosphocellulose paper).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase, substrate, and test compound.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate for a defined period at a specific temperature (e.g., 30 °C).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizing the Path to Discovery
The journey from a fragment hit to a lead compound is a structured process involving iterative cycles of design, synthesis, and testing. The signaling pathways in which the target kinases operate provide the biological context for the desired therapeutic intervention.
Caption: A workflow for fragment-based kinase inhibitor discovery.
Caption: A simplified AXL signaling pathway.
Caption: A simplified TrkA signaling pathway.
Conclusion
This compound represents a highly valuable and strategically designed fragment for modern kinase inhibitor discovery. Its inherent structural features, combined with its synthetic accessibility, provide a robust starting point for FBDD campaigns targeting a diverse range of kinases. The evidence from numerous successful inhibitor programs based on the pyrazine scaffold underscores the potential of this fragment. By leveraging the principles of fragment-based design and iterative medicinal chemistry, researchers can effectively exploit the (5-bromopyrazin-2-yl)carbamate core to develop novel, potent, and selective kinase inhibitors with the potential to address significant unmet medical needs. This guide serves as a foundational resource for scientists and drug developers looking to harness the power of this promising chemical entity.
References
- 1. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron species (such as a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in medicinal chemistry and drug development.[5][6]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of tert-butyl (5-bromopyrazin-2-yl)carbamate. The pyrazine core is a prevalent scaffold in numerous biologically active molecules, and the ability to functionalize the 5-position through C-C bond formation is of significant interest for the synthesis of novel pharmaceutical candidates. The presence of the N-Boc protecting group and the pyrazine nitrogen atoms can influence the reactivity of the substrate, necessitating careful optimization of reaction conditions.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, yielding the desired product and regenerating the Pd(0) catalyst for the next cycle.[3][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions for Analogous Systems
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromo-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 48-92 | [9] |
| 2-Bromo-1H-imidazo[4,5-b]pyrazine | (A-taphos)₂PdCl₂ (5) | CsF (2) | DME/H₂O (4:1) | 100 (MW) | 65-92 | [10] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 65-85 | [11] |
| 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (aq. 1M) | 1,4-Dioxane | Reflux | 32-69 | [12] |
| Benzyl 2-bromonicotinate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | ~90 |
Table 2: Representative Boronic Acid Coupling Partners
| Boronic Acid | Product Type | Expected Reactivity | Notes |
| Phenylboronic acid | Simple biaryl | High | Standard coupling partner for optimization. |
| 4-Methoxyphenylboronic acid | Electron-rich biaryl | High | Electron-donating groups can facilitate the reaction.[11] |
| 4-Trifluoromethylphenylboronic acid | Electron-poor biaryl | Moderate to High | Electron-withdrawing groups may sometimes lead to lower yields.[9] |
| Thiophene-2-boronic acid | Heteroaryl-heteroaryl | Moderate to High | Heterocyclic boronic acids are generally well-tolerated. |
| Pyridine-3-boronic acid | Heteroaryl-heteroaryl | Moderate | Potential for catalyst inhibition by the pyridine nitrogen, may require specific ligands. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., triphenylphosphine, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If a separate ligand is used, add it at this stage.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: For heteroaryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. Pd(PPh₃)₄ is a versatile and commonly used catalyst that is often effective.[11]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. K₃PO₄ is often a good choice for heterocyclic substrates.[11]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents. Degassing the solvent prior to use is important to prevent oxidation of the Pd(0) catalyst.
-
Side Reactions: Potential side reactions include debromination of the starting material and homocoupling of the boronic acid. These can often be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reagents.
-
Purification: The Boc-protecting group is generally stable under these conditions but can be labile to strong acids. Care should be taken during workup and purification to avoid deprotection if it is not desired.
By following the protocols and considering the factors outlined in these notes, researchers can effectively utilize the Suzuki-Miyaura coupling for the derivatization of this compound to generate diverse libraries of compounds for further investigation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly crucial in pharmaceutical and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in biologically active molecules and functional materials. The amination of tert-butyl (5-bromopyrazin-2-yl)carbamate is a key transformation for accessing a diverse range of 2,5-disubstituted pyrazine derivatives, which are important scaffolds in drug discovery.
These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of expected outcomes for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) redox couple. The reaction commences with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the amine nucleophile. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which furnishes the desired N-aryl or N-heteroaryl amine product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1] The judicious selection of the palladium source, phosphine ligand, base, and solvent is paramount for achieving high reaction efficiency and yield.[2]
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. These conditions are based on established protocols for similar heteroaryl halides and can serve as a robust starting point for optimization.[3][4]
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 75-90 |
| p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 80-95 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 70-85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | 1,4-Dioxane | 100 | 12 | 70-88 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS (1.5) | Toluene | 90 | 24 | 65-80 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific amine, reaction scale, and purity of reagents. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results.
Experimental Protocols
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with aniline as a representative amine coupling partner.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol) and Xantphos (e.g., 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (e.g., 1.4 mmol), this compound (1.0 mmol), and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity. Subsequently, heat the mixture to 100 °C using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (10 mL). Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired tert-butyl (5-(phenylamino)pyrazin-2-yl)carbamate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of Bromopyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of bromopyrazines with terminal alkynes. The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel pyrazine-containing compounds, which are prevalent in pharmaceuticals and functional materials.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the bromopyrazine to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynylpyrazine and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of brominated nitrogen-containing heterocycles, which can serve as a starting point for the optimization of reactions with bromopyrazines.
Table 1: Standard Sonogashira Coupling Conditions for Bromo-N-Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | THF | RT | 12 | 85 |
| 4 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 6 | 90 |
Table 2: Copper-Free Sonogashira Coupling Conditions for Bromo-N-Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Pyrrolidine | DMF | RT | 16 | 95 |
| 2 | 4-Bromoisoquinoline | 1-Heptyne | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 24 | 88 |
| 3 | 2-Bromopyridine | Cyclopropylacetylene | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 80 | 18 | 92 |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of a Bromopyrazine (General Procedure)
This protocol is a general starting point based on conditions reported for similar nitrogen-containing heterocycles. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific bromopyrazine substrates.
Materials:
-
Bromopyrazine derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3-5 mL)
-
Anhydrous solvent (e.g., DMF, THF, or Toluene) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the bromopyrazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazine.
Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyrazine (General Procedure)
This protocol is recommended to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
Bromopyrazine derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Buchwald ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the bromopyrazine (1.0 equiv), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv) under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazine.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols: Boc Deprotection of tert-Butyl (5-bromopyrazin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of tert-butyl (5-bromopyrazin-2-yl)carbamate to yield 5-bromopyrazin-2-amine, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol described herein utilizes acidic conditions, which is the most common and effective method for Boc group cleavage.[1][3]
The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[3][4] The resulting amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[4]
Data Presentation: Typical Boc Deprotection Conditions
The following table summarizes typical reaction conditions for the acid-catalyzed deprotection of Boc-protected amines, which are applicable to this compound. Specific conditions may require optimization depending on the scale of the reaction and the desired purity of the product.
| Parameter | Condition 1 | Condition 2 |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM (v/v) | 4M HCl in Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 1 - 16 hours |
| Work-up | Evaporation of solvent and excess acid | Evaporation of solvent, trituration with ether |
| Product Form | TFA salt | HCl salt |
Experimental Protocols
This section provides detailed methodologies for the Boc deprotection of this compound using two common acidic reagents: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent composition is a 20% to 50% solution of TFA in DCM (v/v).
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent multiple times.
-
The crude product, 5-bromopyrazin-2-amine, will be obtained as a trifluoroacetate (TFA) salt.
-
For further purification, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and the free amine extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Reaction Setup:
-
To a round-bottom flask containing this compound, add a 4M solution of HCl in 1,4-dioxane.
-
Ensure the flask is equipped with a magnetic stir bar and is sealed or under an inert atmosphere to prevent the ingress of moisture.
-
-
Reaction:
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess HCl in vacuo.
-
The resulting solid is the hydrochloride (HCl) salt of 5-bromopyrazin-2-amine.
-
The product can be purified by trituration with a non-polar solvent, such as diethyl ether, followed by filtration to afford the solid amine salt.
-
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of tert-butyl (5-bromopyrazin-2-yl)carbamate , a versatile building block for the solid-phase synthesis of diverse substituted aminopyrazine libraries. The protocols detailed below are designed for the efficient construction of compound libraries for screening in drug discovery and medicinal chemistry programs.
The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active compounds. Solid-phase synthesis offers a powerful platform for the rapid generation of analog libraries based on this core structure. The use of this compound allows for the introduction of the aminopyrazine moiety and subsequent diversification through palladium-catalyzed cross-coupling reactions. The Boc-protecting group provides a stable handle that can be readily removed under acidic conditions post-synthesis or prior to on-resin derivatization.
Core Applications:
-
Combinatorial Chemistry: Rapidly generate libraries of substituted aminopyrazines for high-throughput screening.
-
Medicinal Chemistry: Synthesize focused libraries to explore structure-activity relationships (SAR) for lead optimization.
-
Drug Discovery: Access novel chemical matter for the identification of new therapeutic agents.
Key Reaction Methodologies:
Two primary palladium-catalyzed cross-coupling strategies are highlighted for the diversification of the pyrazine core on a solid support:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of various primary and secondary amines.
Experimental Protocols
Protocol 1: Solid-Phase Suzuki-Miyaura Coupling of this compound with Boronic Acids
This protocol describes the coupling of a resin-bound boronic acid with this compound.
Materials:
-
Wang resin or other suitable resin pre-loaded with a boronic acid or a precursor that can be converted to a boronic acid on-resin.
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium fluoride (KF), spray-dried
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin-bound boronic acid (1.0 eq) in anhydrous THF in a solid-phase synthesis vessel under an inert atmosphere for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq), Pd₂(dba)₃ (0.1 eq), and P(t-Bu)₃ (0.2 eq) in anhydrous THF.
-
Coupling Reaction: Add the reagent solution and spray-dried KF (4.0 eq) to the swollen resin. Seal the vessel and agitate the mixture at 50°C for 16 hours.
-
Washing: After the reaction, allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with THF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Boc Deprotection (Optional, for on-resin modification): Treat the resin with a solution of 20% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), 10% DIEA in DCM (2x), and DCM (3x).
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
Representative Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Product | Purity (HPLC) | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl (5-phenylpyrazin-2-yl)carbamate | >95% | 85 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (5-(4-methoxyphenyl)pyrazin-2-yl)carbamate | >95% | 82 |
| 3 | Thiophen-2-ylboronic acid | tert-Butyl (5-(thiophen-2-yl)pyrazin-2-yl)carbamate | >90% | 75 |
Note: Yields are calculated based on the initial loading of the resin and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Protocol 2: Solid-Phase Buchwald-Hartwig Amination of this compound with Amines
This protocol outlines the coupling of a resin-bound amine with this compound.
Materials:
-
Rink Amide resin or other suitable resin pre-loaded with an amine.
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1.0 eq) in anhydrous toluene in a solid-phase synthesis vessel under an inert atmosphere for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.1 eq) in anhydrous toluene.
-
Coupling Reaction: Add the reagent solution and NaOtBu (3.0 eq) to the swollen resin. Seal the vessel and agitate the mixture at 80°C for 12 hours.
-
Washing: After the reaction, allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with toluene (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA and 5% water for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
Representative Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Product | Purity (HPLC) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-5-aminopyrazine-2-carboxamide | >95% | 78 |
| 2 | Morpholine | N-(Pyrazin-2-yl)morpholine-4-carboxamide | >95% | 80 |
| 3 | Aniline | N-Phenyl-5-aminopyrazine-2-carboxamide | >90% | 72 |
Note: Yields are calculated based on the initial loading of the resin and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Suzuki-Miyaura Coupling.
Caption: Workflow for Solid-Phase Buchwald-Hartwig Amination.
Potential Biological Target Signaling Pathway
Many pyrazine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for such inhibitors.
Caption: Simplified RTK signaling pathway and the inhibitory action of a pyrazine-based drug candidate.
Application Notes and Protocols for the Functionalization of the Pyrazine Ring in tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of tert-Butyl (5-bromopyrazin-2-yl)carbamate. The pyrazine scaffold is a key structural motif in medicinal chemistry, and the ability to selectively modify it is crucial for the development of novel therapeutics.[1] This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each reaction, a general protocol is provided, along with representative quantitative data to guide reaction optimization. Diagrams illustrating the catalytic cycles and experimental workflows are also included to provide a comprehensive overview for researchers in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis. The bromine atom at the 5-position serves as a convenient handle for introducing a wide range of substituents onto the electron-deficient pyrazine ring through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 2-position allows for selective reaction at the C-Br bond without interference from the amino group. This strategic arrangement makes it a valuable precursor for the synthesis of highly functionalized pyrazine derivatives, which are prevalent in many biologically active compounds.
This document outlines detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing a foundation for the synthesis of diverse libraries of pyrazine-containing molecules for screening and lead optimization in drug discovery programs.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[2][3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids.[5][6][7] These data can serve as a guide for the functionalization of this compound.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[5][6][7] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 72 |
| 2 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 68 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 65 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 63 |
| 5 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 61 |
| 6 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 59 |
| 7 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 57 |
| 8 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 55 |
| 9 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 52 |
| 10 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 45 |
| 11 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 41 |
| 12 | Furan-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 37 |
Experimental Protocol
This is a general procedure for the Suzuki-Miyaura coupling of this compound.[8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[8]
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[8]
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (5-arylpyrazin-2-yl)carbamate.[8]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[9] This reaction has broad scope and functional group tolerance, making it a staple in medicinal chemistry for the synthesis of anilines and their derivatives.[10][11]
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][12]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data Summary
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4 | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene | 100 | 90 |
| 5 | 3-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOt-Bu | Toluene | 100 | 85 |
Experimental Protocol
This is a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos, 1.2-2 times the Pd mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, t-BuOH)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the palladium precatalyst and the phosphine ligand.
-
Add the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[14] It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[13]
Reaction Principle
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide, and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[13]
Catalytic Cycle of the Sonogashira Coupling
References
- 1. This compound | 914349-79-4 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications [ouci.dntb.gov.ua]
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are adapted for kilogram-scale production, focusing on process efficiency, safety, and product purity. Additionally, the significance of the pyrazine moiety in drug discovery, particularly as an inhibitor of key signaling pathways, is discussed.
Introduction
This compound is a crucial building block in medicinal chemistry. The pyrazine ring is a privileged scaffold found in numerous biologically active molecules, including several approved drugs.[1] Its derivatives are widely explored for various therapeutic applications, including oncology, due to their ability to act as bioisosteres for phenyl and other heteroaryl moieties, often forming critical hydrogen bonds with protein targets.[1]
The Boc (tert-butoxycarbonyl) protecting group on the amino functionality allows for selective reactions at other positions of the pyrazine ring, making this intermediate highly versatile for the synthesis of complex molecules. This "protect-react-deprotect" strategy is fundamental in the development of kinase inhibitors and other targeted therapies.
Synthesis Overview
The large-scale synthesis of this compound is achieved through the Boc protection of 5-bromopyrazin-2-amine. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. While lab-scale synthesis often employs column chromatography for purification, large-scale production necessitates the development of a robust crystallization method to ensure high purity and yield in a cost-effective and time-efficient manner.
Logical Workflow for Large-Scale Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established laboratory procedures and serves as a basis for the large-scale synthesis.[2]
Materials:
-
5-bromopyrazin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether or heptane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromopyrazin-2-amine (1.0 eq) in dichloromethane (approx. 14 mL per gram of starting material) in a round-bottom flask, add 4-DMAP (0.1 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v) as the eluent to obtain this compound as a white solid.[2]
Proposed Large-Scale Synthesis Protocol (Kilogram-Scale)
This protocol is a proposed adaptation for kilogram-scale production, emphasizing safety, efficiency, and non-chromatographic purification.
Materials:
-
5-bromopyrazin-2-amine (e.g., 1.0 kg)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Seed crystals of this compound (optional, but recommended)
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control
-
Addition funnel or pump for controlled reagent addition
-
Bottom-outlet valve for easy transfer
-
Filtration vessel (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Charge the jacketed glass reactor with 5-bromopyrazin-2-amine (1.0 eq) and dichloromethane (10-15 L).
-
Stir the mixture to ensure complete dissolution.
-
Add 4-DMAP (0.05-0.1 eq) to the solution.
-
Cool the reactor contents to 0-5°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane (2-3 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Transfer the reaction mixture to a larger vessel and wash with brine (2 x 5 L).
-
Separate the organic layer and concentrate under reduced pressure to a smaller volume.
-
Perform a solvent exchange to a mixture of ethyl acetate and heptane.
-
Heat the mixture to obtain a clear solution and then cool slowly to initiate crystallization. Seeding with a small amount of pure product may be beneficial.
-
Allow the crystallization to proceed at a controlled cooling rate, followed by holding at a lower temperature (e.g., 0-5°C) for several hours to maximize yield.
-
Isolate the solid product by filtration, for instance, using a Nutsche filter-dryer.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at a temperature not exceeding 40-45°C to a constant weight.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Parameter | Laboratory Scale | Proposed Large-Scale |
| Starting Material | 5-bromopyrazin-2-amine | 5-bromopyrazin-2-amine |
| Scale | 5.7 g[2] | 1.0 kg (Example) |
| Solvent | Dichloromethane[2] | Dichloromethane |
| Reagent | Di-tert-butyl dicarbonate[2] | Di-tert-butyl dicarbonate |
| Base/Catalyst | 4-DMAP[2] | 4-DMAP |
| Temperature | 0°C to Room Temp[2] | 0-10°C (addition), then RT |
| Reaction Time | Monitored by TLC[2] | 3-6 hours |
| Purification | Column Chromatography[2] | Crystallization |
| Typical Yield | ~80%[2] | >85% (expected) |
| Final Form | White Solid[2] | Crystalline Solid |
Signaling Pathway and Relevance in Drug Discovery
Pyrazine-containing compounds, for which this compound is a key intermediate, are of significant interest in oncology. Many of these compounds function as inhibitors of protein kinases and other enzymes involved in cell signaling pathways that are often dysregulated in cancer.
One such critical pathway is the RAS-ERK pathway (also known as the MAPK/ERK pathway). This pathway regulates cell proliferation, differentiation, and survival. The protein tyrosine phosphatase SHP2 is a key upstream regulator of the RAS-ERK pathway. In many cancers, SHP2 is overactive, leading to sustained activation of this pathway and uncontrolled cell growth.
Several pyrazine-containing molecules have been developed as allosteric inhibitors of SHP2. These inhibitors bind to a site on the SHP2 protein, locking it in an inactive conformation and thereby blocking downstream signaling to RAS and ERK.
SHP2-Mediated RAS-ERK Signaling Pathway
Caption: Role of SHP2 in the RAS-ERK signaling pathway and the point of intervention for pyrazine-based inhibitors.
Conclusion
The large-scale synthesis of this compound is a critical process for the supply of this key intermediate for drug discovery and development. The transition from a laboratory-scale procedure to a robust, kilogram-scale manufacturing process requires careful consideration of reaction conditions, work-up procedures, and purification methods. The proposed large-scale protocol, which replaces chromatographic purification with crystallization, offers a more efficient and scalable approach. The versatility of this intermediate in the synthesis of potent enzyme inhibitors, such as those targeting the SHP2-mediated RAS-ERK pathway, underscores its importance in the development of novel therapeutics.
References
Application Notes: Analytical Techniques for Monitoring Reactions with tert-Butyl (5-bromopyrazin-2-yl)carbamate
Introduction
Tert-Butyl (5-bromopyrazin-2-yl)carbamate is a critical building block in modern medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds targeting a range of therapeutic areas, including kinase inhibition. As an N-Boc protected aminobromopyrazine, it is an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Precise monitoring of these chemical transformations is essential for reaction optimization, ensuring completion, maximizing yield, and minimizing impurity formation. This document provides detailed application notes and protocols for the effective monitoring of reactions involving this key intermediate using common analytical techniques.
Key Analytical Techniques and Applications
The selection of an analytical technique depends on the specific reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for preliminary analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and versatile technique for quantitative analysis of reaction progress. By separating the starting material, reagents, and products, it allows for accurate determination of their relative concentrations over time.
Application: Monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and a boronic acid. The disappearance of the starting material and the appearance of the product can be tracked by monitoring their respective peak areas at a specific UV wavelength.
Data Presentation:
| Time Point (min) | Peak Area (%) - Starting Material (t-Butyl (5-bromopyrazin-2-yl)carbamate) | Peak Area (%) - Product |
| 0 | 98.5 | 0.5 |
| 30 | 65.2 | 33.8 |
| 60 | 31.7 | 67.3 |
| 90 | 10.1 | 88.9 |
| 120 | < 1.0 | > 98.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is invaluable for confirming the identity of reactants, intermediates, and products by providing molecular weight information.[1]
Application: In addition to monitoring reaction progress, LC-MS is used to identify potential byproducts and confirm the mass of the desired coupled product. This is particularly useful during method development and troubleshooting.
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 274.0 (Br isotope pattern) | 274.1 |
| Phenylboronic Acid | 123.1 | 123.1 |
| tert-Butyl (5-phenylpyrazin-2-yl)carbamate (Product) | 272.2 | 272.2 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique that provides both structural and quantitative information.[2][3] For reactions involving this compound, the large singlet from the tert-butyl group serves as an excellent internal reference for quantitative analysis (qNMR).[4]
Application: Monitoring reaction kinetics by acquiring spectra at various time points. The relative integrals of characteristic proton signals for the starting material and product are used to determine the conversion percentage.
Data Presentation:
| Time Point (min) | Integral (Normalized) - Pyrazine-H of Starting Material (δ ~8.3-8.5 ppm) | Integral (Normalized) - New Aromatic-H of Product | % Conversion |
| 0 | 2.00 | 0.00 | 0 |
| 60 | 1.05 | 0.95 | 47.5 |
| 120 | 0.22 | 1.78 | 89.0 |
| 240 | < 0.05 | > 1.95 | > 97.5 |
Note: Integrals are normalized against the stable tert-butyl signal at ~1.5 ppm.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative reaction monitoring.[5][6] It is ideal for quickly assessing the presence or absence of starting material.
Application: Spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals to visually track the consumption of the reactant and the formation of a new product spot.
Data Presentation:
| Compound | Rf Value (3:1 Hexanes:EtOAc) | Visualization |
| This compound | 0.65 | UV (254 nm) |
| Product (e.g., Suzuki coupled product) | 0.40 | UV (254 nm) |
Experimental Protocols
Protocol: Reaction Monitoring by HPLC-UV
-
Reaction Sampling: At each desired time point, withdraw an aliquot (approx. 10-20 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1.0 mL of a suitable solvent (e.g., Acetonitrile/Water 1:1). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Sample Preparation: Vortex the vial thoroughly. If solids are present, filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 254 nm.
-
-
Data Analysis: Integrate the peak areas of the starting material and product at each time point. Calculate the percentage conversion.
Protocol: Reaction Monitoring by ¹H NMR
-
Reaction Sampling: At each time point, withdraw a larger aliquot (approx. 0.1 mL) from the reaction mixture.
-
Sample Preparation:
-
Quench the reaction if necessary (e.g., by adding a small amount of water or deuterated acid).
-
Evaporate the solvent under a stream of nitrogen or in vacuo.
-
Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Key Signals to Monitor:
-
Starting Material: Pyrazine protons.
-
tert-Butyl Group: Singlet around δ 1.5 ppm (use as quantitative reference).
-
Product: Appearance of new signals in the aromatic region.
-
-
-
Data Analysis:
-
Phase and baseline correct the spectrum.
-
Set the integral of the tert-butyl singlet to a fixed value (e.g., 9.00).
-
Measure the integrals of the characteristic signals for the starting material and product.
-
Calculate the molar ratio and percentage conversion.
-
Visualized Workflows and Relationships
Caption: General workflow for monitoring chemical reactions.
Caption: Detailed workflow for HPLC-based reaction analysis.
Caption: Key components in a Suzuki cross-coupling reaction.
References
- 1. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. benchchem.com [benchchem.com]
Application of tert-Butyl (5-bromopyrazin-2-yl)carbamate in the Synthesis of Antiviral Agents: A Detailed Guide
Introduction
tert-Butyl (5-bromopyrazin-2-yl)carbamate is a versatile heterocyclic building block crucial in the synthesis of a variety of pharmaceutical compounds, including potent antiviral agents. The presence of a bromine atom at the 5-position and a Boc-protected amino group at the 2-position provides strategic points for chemical modification, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the multi-step synthesis of the antiviral agent Favipiravir, starting from this compound.
Synthetic Pathway to Favipiravir
A plausible synthetic route from this compound to Favipiravir involves a series of key transformations: cyanation of the bromide, hydrolysis of the resulting nitrile to a carboxylic acid, amidation, Boc-deprotection, conversion of the amino group to a hydroxyl group, and finally, fluorination of the pyrazine ring.
Caption: Proposed synthetic pathway from this compound to Favipiravir.
Experimental Protocols
Step 1: Cyanation of this compound
This step involves the conversion of the bromo-substituent to a cyano group, a key functional group transformation for subsequent steps. A palladium-catalyzed cyanation reaction is a common and effective method.
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-Butyl (5-cyanopyrazin-2-yl)carbamate.
Step 2: Hydrolysis of tert-Butyl (5-cyanopyrazin-2-yl)carbamate
The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
Protocol (Acid Hydrolysis):
-
Reaction Setup: Dissolve tert-Butyl (5-cyanopyrazin-2-yl)carbamate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and adjust the pH to 3-4 with a suitable base (e.g., sodium hydroxide solution). The product, 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid, may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Step 3: Amidation of 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid
The carboxylic acid is converted to a primary amide.
Protocol:
-
Activation: To a solution of 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF, add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature until CO₂ evolution ceases.
-
Ammonolysis: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate by column chromatography or recrystallization.
Step 4: Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.
Protocol:
-
Reaction Setup: Dissolve tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product, 5-Aminopyrazine-2-carboxamide, with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product, which can be purified by recrystallization.
Step 5: Conversion of Amino to Hydroxyl Group
The amino group is converted to a hydroxyl group, a key step in forming the pyrazinone core of Favipiravir.
Protocol (via Diazotization):
-
Diazotization: Dissolve 5-Aminopyrazine-2-carboxamide (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.
-
Work-up: Cool the reaction mixture and neutralize with a base.
-
Purification: Extract the product, 5-Hydroxypyrazine-2-carboxamide, with an appropriate solvent and purify by column chromatography or recrystallization.
Step 6: Fluorination of 5-Hydroxypyrazine-2-carboxamide
The final step is the regioselective fluorination of the pyrazine ring to yield Favipiravir. This can be achieved using electrophilic fluorinating agents.[2]
Protocol:
-
Reaction Setup: In a suitable flask, dissolve 5-Hydroxypyrazine-2-carboxamide (1.0 eq) in an appropriate solvent (e.g., acetonitrile).
-
Reagent Addition: Add an electrophilic fluorinating agent such as Selectfluor® (1.2 eq).
-
Reaction Conditions: The reaction may be performed at room temperature or with gentle heating. Monitor the reaction by LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude Favipiravir by column chromatography or recrystallization to obtain the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that these are representative yields and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Cyanation | This compound | tert-Butyl (5-cyanopyrazin-2-yl)carbamate | 70-85 |
| 2 | Hydrolysis | tert-Butyl (5-cyanopyrazin-2-yl)carbamate | 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid | 80-90 |
| 3 | Amidation | 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid | tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate | 60-75 |
| 4 | Boc Deprotection | tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate | 5-Aminopyrazine-2-carboxamide | >90 |
| 5 | Hydroxylation | 5-Aminopyrazine-2-carboxamide | 5-Hydroxypyrazine-2-carboxamide | 50-65 |
| 6 | Fluorination | 5-Hydroxypyrazine-2-carboxamide | Favipiravir | 40-55 |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of Favipiravir.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a well-equipped laboratory with appropriate safety precautions. The reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols for Stille Coupling with tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups, making them compatible with complex molecules often encountered in drug discovery and development.[2][3] This protocol provides a detailed guide for the Stille coupling of tert-Butyl (5-bromopyrazin-2-yl)carbamate, a valuable building block in medicinal chemistry for the synthesis of novel therapeutics. The pyrazine core is a common motif in biologically active compounds, and the ability to functionalize it at the 5-position opens up a vast chemical space for the exploration of new drug candidates.
Reaction Principle
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, in this case, this compound, to form a palladium(II) intermediate.[4]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Data Presentation
The following table summarizes representative conditions and yields for Stille coupling reactions involving pyrazine derivatives, which can serve as a guide for the reaction with this compound.
| Entry | Pyrazine Substrate | Organostannane Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3,6-dimethylpyrazine | (2-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | 76 |
| 2 | 2,5-Dibromo-3,6-dimethylpyrazine | (4-tert-Butylphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | 39 |
| 3 | 2-(Tributylstannyl)pyrazine | 4-Methoxybenzoyl chloride | PdCl₂(PPh₃)₂ | Toluene | 80 | 12 | 70 |
| 4 | 2,5-Bis(tributylstannyl)pyrazine | 3,6-Diiodo-1,4-dimethyl-2,5-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-c]pyrrole | PdCl₂(PPh₃)₂ / CuI | THF/NMP | 65 | 48 | 65-82 |
| 5 | 2-Chloro-3-(tributylstannyl)pyrazine | 2-Chloro-5-iodopyrazine | Pd(PPh₃)₄ | Toluene | 110 | 16 | 55 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Caption: General workflow for the Stille coupling reaction.
Stille Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane reagent. The reaction conditions may require optimization depending on the specific organostannane used.
Materials:
-
This compound
-
Organostannane reagent (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, XPhos) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous base (optional, e.g., CsF, K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if necessary).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the organostannane reagent (1.1 eq) via syringe.
-
If an additive or base is used, add it at this stage.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
Organostannane reagents are toxic and should be handled with care in a well-ventilated fume hood.[1]
-
Palladium catalysts and ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for tert-Butyl (5-bromopyrazin-2-yl)carbamate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The intermediate, tert-Butyl (5-bromopyrazin-2-yl)carbamate , serves as a valuable starting material in the synthesis of novel PROTACs. Its pyrazine core is a key structural motif in medicinal chemistry, and the presence of a bromine atom and a Boc-protected amine provides orthogonal handles for chemical modification. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach a linker or a POI-binding ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for linker attachment or further functionalization.
This document provides detailed application notes and protocols for the utilization of this compound as a key intermediate in the development of PROTACs, with a focus on the synthesis of degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
Signaling Pathway and Mechanism of Action
PROTACs targeting IRAK4 aim to induce its degradation, thereby inhibiting downstream signaling pathways such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and certain cancers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 2-amino-5-bromopyrazine.
-
Reaction Time: While many protocols suggest stirring at room temperature for a few hours, less reactive substrates may require longer reaction times. Consider leaving the reaction to stir overnight.
-
Temperature: For unreactive starting materials, a moderate increase in temperature (e.g., to 40°C) can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
-
Suboptimal Reagents and Conditions: The quality of your reagents and the reaction environment are critical.
-
Reagent Purity: Ensure that 2-amino-5-bromopyrazine is pure and that the di-tert-butyl dicarbonate ((Boc)₂O) has not degraded.
-
Solvent: Dichloromethane (DCM) is a common solvent. Ensure it is anhydrous, as the presence of water can lead to the hydrolysis of (Boc)₂O and the formation of byproducts.
-
Base Selection: While 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst, other bases can be employed. Triethylamine (TEA) is often used. The choice of base can influence the reaction rate and the formation of side products.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Di-Boc Formation: A common side reaction is the formation of the di-Boc protected product, tert-Butyl N-(5-bromopyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate. This is more likely with highly reactive amines or when using a large excess of (Boc)₂O and a strong catalyst like DMAP. To mitigate this, use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents).
-
Isocyanate and Urea Formation: In the presence of DMAP, primary amines can sometimes form isocyanates, which can then react with the starting amine to produce urea byproducts.[1]
-
-
Work-up and Purification Losses: Product may be lost during the extraction and purification steps.
-
Extraction: Ensure efficient extraction from the aqueous phase by using an adequate volume of organic solvent and performing multiple extractions.
-
Purification: Column chromatography is a common purification method. Optimize the solvent system for good separation between your product and any impurities.
-
Question: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I avoid it?
Answer:
The most common byproducts in this reaction are:
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Di-tert-butyl N,N'-(5-bromopyrazine-2,2-diyl)dicarbamate (Di-Boc protected amine): This results from the protection of the amine twice. It is often observed when the reaction is too vigorous or when an excess of the Boc-anhydride and catalyst are used.
-
Avoidance: Carefully control the stoichiometry of di-tert-butyl dicarbonate. A slight excess (1.1-1.2 equivalents) is usually sufficient. Adding the (Boc)₂O solution dropwise at a lower temperature (0°C) can also help to control the reaction.
-
-
Urea derivatives: These can form from the reaction of the starting amine with an isocyanate intermediate, which can be generated from the primary amine in the presence of (Boc)₂O and DMAP.[1]
-
Avoidance: Using a less activating base than DMAP, or carefully controlling the reaction temperature, may reduce the formation of this byproduct.
-
-
Unreacted 2-amino-5-bromopyrazine: If the reaction is incomplete, you will have starting material remaining.
-
Avoidance: Ensure sufficient reaction time and appropriate temperature. Check the purity of your (Boc)₂O.
-
Question: How can I effectively purify the final product?
Answer:
Purification is typically achieved through silica gel column chromatography.
-
Solvent System: A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). A typical starting ratio is 1:2 (ethyl acetate:petroleum ether), which can be adjusted based on TLC analysis.
-
TLC Analysis: Before running the column, identify a solvent system that gives good separation between the product (this compound), the starting material (2-amino-5-bromopyrazine), and any major byproducts. The product is generally less polar than the starting amine.
-
Alternative Purification: If the product is sufficiently pure after work-up, recrystallization from a suitable solvent system could be an alternative to chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of 4-DMAP in this reaction?
A1: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate to form a more reactive intermediate, which is then more readily attacked by the less nucleophilic amino group of the pyrazine.[2][3] This significantly accelerates the rate of the Boc protection.
Q2: Can I use a different base instead of DMAP?
A2: Yes, other bases like triethylamine (TEA) can be used, often in stoichiometric amounts. However, the reaction may be slower compared to when a catalytic amount of DMAP is used. The choice of base can also influence the side reaction profile.
Q3: What is the optimal temperature for this synthesis?
A3: The reaction is typically initiated at 0°C to control the initial exothermic reaction, and then allowed to warm to room temperature. For less reactive substrates, gentle heating (e.g., 40°C) may be necessary to drive the reaction to completion. However, higher temperatures can increase the likelihood of side product formation.
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q5: Is it possible to form the di-Boc protected product?
A5: Yes, the formation of a di-Boc protected product is a known side reaction in the Boc protection of primary amines, including aminopyridines.[4] This can be minimized by careful control of the reaction conditions, particularly the stoichiometry of the reagents.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is based on a reported procedure with a yield of 80.2%.
Materials:
-
2-amino-5-bromopyrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
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Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyrazine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add 4-DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, wash the solution with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:4 and gradually increasing the polarity).
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Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition/Value | Notes |
| Starting Material | 2-amino-5-bromopyrazine | Ensure high purity. |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents |
| Catalyst/Base | 4-DMAP (catalytic) or TEA (stoichiometric) | DMAP accelerates the reaction but may increase side products. |
| Solvent | Dichloromethane (anhydrous) | Other aprotic solvents like THF or acetonitrile can be used. |
| Temperature | 0°C to Room Temperature | Gentle heating (40°C) can be applied for slow reactions. |
| Reaction Time | Several hours to overnight | Monitor by TLC. |
| Purification | Silica Gel Chromatography | Eluent: Ethyl acetate/Petroleum Ether. |
| Reported Yield | ~80% | Yields can vary based on scale and specific conditions. |
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Synthetic pathway and common troubleshooting issues.
Logical Workflow for Yield Optimization
Caption: A logical workflow for troubleshooting low yield.
References
- 1. This compound | 914349-79-4 | Benchchem [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Bromopyrazines
Welcome to the technical support center for Suzuki coupling reactions involving bromopyrazine substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of bromopyrazines?
A1: Researchers frequently encounter three primary side reactions when performing Suzuki coupling with bromopyrazines:
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Debromination (Hydrodehalogenation): The bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of an unsubstituted pyrazine derivative. This is often more prevalent with electron-poor aryl halides.[1]
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Homocoupling: This involves the coupling of two molecules of the boronic acid or boronic ester, resulting in a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen.[2]
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Protodeboronation: The boronic acid starting material is converted to its corresponding arene by cleavage of the carbon-boron bond and replacement with a carbon-hydrogen bond.[3][4] This is a common pathway for boronic acid decomposition.
Q2: Why is my Suzuki coupling reaction with a bromopyrazine showing low or no conversion?
A2: Low or no conversion can be attributed to several factors, with catalyst inhibition being a primary concern for nitrogen-containing heterocycles like pyrazines.
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Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium catalyst, inhibiting its catalytic activity.[5][6]
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Inactive Catalyst: The palladium source, particularly a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) species.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.
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Poor Oxidative Addition: While the C-Br bond on an electron-deficient pyrazine ring should be susceptible to oxidative addition, other factors can impede this crucial step.[6]
Q3: Can the primary amine group on a bromopyrazine interfere with the Suzuki coupling reaction?
A3: While it is a common concern that functional groups with labile protons, such as primary amines, can interfere with Suzuki-Miyaura reactions, successful couplings have been reported without the need for a protecting group. For instance, 2-amino-5-bromopyrazine has been successfully coupled with pyridylboronic acids.[1][7] However, the success is highly dependent on the specific substrate and reaction conditions, and in many cases, protection of the amine may be necessary to achieve optimal results.[1]
Troubleshooting Guides
Issue 1: Significant Formation of Debrominated Pyrazine Byproduct
The formation of a debrominated pyrazine byproduct is a common issue. The following table outlines potential causes and suggests solutions to minimize this side reaction.
| Potential Cause | Suggested Solution | Rationale |
| Choice of Base | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or CsF.[1][8] | Strong inorganic bases (e.g., NaOH, KOH) can promote debromination. Milder bases are generally less likely to facilitate this side reaction.[8] |
| Solvent Polarity | Use a less polar solvent. | A less polar solvent might reduce the rate of debromination.[8] |
| Catalyst System | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][8] | These ligands can shield the palladium center and may be less prone to inducing dehalogenation compared to ligands like triphenylphosphine.[8] |
| Reaction Temperature | Optimize the reaction temperature; try running the reaction at a lower temperature. | While higher temperatures can increase the reaction rate, they can also promote side reactions like debromination.[2] |
Issue 2: Presence of Homocoupled Boronic Acid Byproduct
Homocoupling of the boronic acid is another frequent side reaction. Below are troubleshooting steps to address this issue.
| Potential Cause | Suggested Solution | Rationale |
| Presence of Oxygen | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5] | Oxygen can promote the homocoupling of boronic acids.[5] |
| Catalyst Choice | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly.[2] | If using a Pd(II) precatalyst, homocoupling can occur during the in-situ reduction to Pd(0).[2] |
| Ligand Selection | Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] | These ligands can promote the desired reductive elimination step over side reactions leading to homocoupling.[2] |
| Order of Reagent Addition | Consider changing the order of reagent addition.[1] | This can sometimes suppress the homocoupling side reaction.[1] |
Issue 3: Low Yield Due to Protodeboronation
The instability of the boronic acid can lead to low yields of the desired product. The following table provides guidance on mitigating protodeboronation.
| Potential Cause | Suggested Solution | Rationale |
| Boronic Acid Instability | Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[5][9] | These derivatives are generally more stable and less prone to protodeboronation.[5][9][10] |
| Aqueous Conditions | Use anhydrous solvents. | The presence of water can facilitate the protonolysis of the carbon-boron bond.[5] |
| Reaction pH | Carefully control the reaction pH. | The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[4] |
| Electron-Withdrawing Groups | Be aware that aryl boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation.[3] | This inherent reactivity may require the use of more stable boronic acid derivatives.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromopyrazines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the bromopyrazine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
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Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of bromopyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-2-amino-5-bromopyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of N-Boc-2-amino-5-bromopyrazine.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of N-Boc-2-amino-5-bromopyrazine is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors could be at play:
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Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the pyrazine ring and the bromo substituent can decrease the nucleophilicity of the protected amine, making the Boc group more difficult to remove than in electron-rich systems. Standard conditions like 20% TFA in DCM might be insufficient.
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Reaction Time and Temperature: The reaction may simply need more time or gentle heating to proceed to completion.
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Solution: Extend the reaction time and monitor progress by TLC or LC-MS. If the reaction is still sluggish at room temperature, consider gentle heating (e.g., to 40 °C), but be mindful of potential side reactions.
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Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
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Solution: Ensure your N-Boc-2-amino-5-bromopyrazine is fully dissolved in the chosen solvent. You may need to explore different solvent systems.
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Q2: I am observing significant side product formation during the deprotection. What are the likely side reactions and how can I minimize them?
A2: Side product formation is often linked to the harshness of the deprotection conditions.
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Alkylation by t-butyl Cation: The tert-butyl cation generated during acidic cleavage is an electrophile and can alkylate nucleophilic sites on your starting material or product.[1]
-
Solution: Add a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the t-butyl cation.
-
-
Degradation of the Pyrazine Ring: While generally robust, the pyrazine ring can be sensitive to very harsh acidic conditions, potentially leading to decomposition.
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Solution: If you suspect degradation, switch to milder deprotection methods.
-
Q3: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?
A3: Yes, several milder methods can be effective, especially if your substrate is sensitive.
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Oxalyl Chloride in Methanol: This system generates HCl in situ and has been shown to be a mild and efficient method for deprotecting a wide range of N-Boc protected amines, including those on heterocyclic systems. The reaction typically proceeds at room temperature.
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Potassium Trimethylsilanolate (KOTMS) in Butyronitrile (PrCN): This system is effective for the deprotection of N-heterocycles under mild, non-acidic conditions and is tolerant of various sensitive functional groups, including halogens.
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Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection. This avoids the use of any acidic reagents.
Q4: How can I monitor the progress of my deprotection reaction effectively?
A4: Regular monitoring is crucial for determining the optimal reaction time and preventing over-exposure to harsh conditions.
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Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected 2-amino-5-bromopyrazine will be more polar than the N-Boc protected starting material and thus will have a lower Rf value. Staining with a ninhydrin solution can help visualize the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment by allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Proton NMR (¹H NMR) Spectroscopy: You can monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient acid strength/concentration | Increase TFA concentration (e.g., 50% in DCM or neat TFA). Switch to 4M HCl in dioxane. |
| Short reaction time | Extend reaction time and monitor by TLC/LC-MS. | |
| Low temperature | Gently warm the reaction to 40-50 °C, monitoring for side products. | |
| Poor solubility of starting material | Use a different solvent or co-solvent system (e.g., THF, dioxane). | |
| Side Product Formation | Alkylation by t-butyl cation | Add a scavenger (e.g., triethylsilane, thioanisole). |
| Degradation of the pyrazine ring | Switch to a milder deprotection method (e.g., oxalyl chloride/methanol). | |
| Reaction with bromo substituent | Avoid prolonged heating and overly harsh conditions. Consider milder methods. | |
| Low Yield | A combination of incomplete reaction and/or side product formation. | Systematically optimize reaction conditions, starting with milder methods and shorter reaction times. |
| Product loss during work-up | Ensure the aqueous layer is sufficiently basic during extraction to prevent the amine product from remaining as a salt in the aqueous phase. | |
| Difficulty with Product Isolation/Purification | Product is a salt | After acidic deprotection, the product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). Neutralize with a base (e.g., NaHCO₃, Na₂CO₃) during aqueous work-up to obtain the free amine for extraction into an organic solvent. |
| Amine product is polar | Use a more polar solvent for extraction (e.g., ethyl acetate, dichloromethane). Purification may require column chromatography on silica gel. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific reaction scale and setup.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
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Dissolve N-Boc-2-amino-5-bromopyrazine (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).
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To the stirred solution, add TFA (5-10 equivalents, e.g., 20-50% v/v).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
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Filter the solid and wash with cold diethyl ether to obtain the product salt.
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For the free amine, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Deprotection using 4M HCl in Dioxane
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Dissolve N-Boc-2-amino-5-bromopyrazine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Add a solution of 4M HCl in dioxane (3-5 equivalents).
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Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
To obtain the free amine, follow the neutralization and extraction procedure described in Protocol 1.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
References
stability of tert-Butyl (5-bromopyrazin-2-yl)carbamate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl (5-bromopyrazin-2-yl)carbamate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. Generally, Boc-protected amines are stable under basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. The 5-bromopyrazine ring is relatively stable but can be susceptible to degradation under harsh conditions.
Q2: Under what specific acidic conditions will the Boc group be cleaved?
The Boc group is readily cleaved under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection. The reaction is typically fast and can be carried out at room temperature.[2] The rate of cleavage can exhibit a second-order dependence on the acid concentration. Aqueous phosphoric acid (85 wt%) has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates.
Q3: Is this compound stable under basic conditions?
Yes, the Boc protecting group is generally stable towards most nucleophiles and bases.[3] Therefore, this compound is expected to be stable under standard basic conditions used in many organic reactions. However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis of the carbamate, although this is generally a much slower process than acid-catalyzed cleavage.
Q4: What are the expected degradation products under acidic conditions?
Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group to yield 5-bromopyrazin-2-amine, carbon dioxide, and isobutylene (which is formed from the stable tert-butyl cation).
Q5: Are there any known degradation pathways for the 5-bromopyrazine ring itself?
The pyrazine ring is an aromatic heterocycle and is generally stable. However, under forcing conditions such as strong acid or base at high temperatures, or in the presence of strong oxidizing agents, degradation of the ring system may occur. There is limited specific information available on the degradation of the 5-bromopyrazine moiety under these conditions.
Q6: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry place, away from strong acids. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation over extended periods.
Q7: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid or unexpected degradation of the starting material under seemingly neutral or mild conditions. | The presence of acidic impurities in solvents or reagents. | Use freshly distilled or high-purity solvents. Ensure all reagents are free from acidic contaminants. |
| Incomplete Boc deprotection under acidic conditions. | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Formation of unexpected side products during acidic deprotection. | Alkylation of nucleophilic residues by the tert-butyl cation. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the 5-bromopyrazine ring during stability studies. | Harsh experimental conditions (e.g., high temperature, strong acid/base concentration). | Use milder stress conditions. Perform a time-course experiment to find the optimal duration for achieving sufficient degradation for analytical purposes without complete decomposition. |
| Poor separation of the parent compound and its degradation products in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile/methanol and water with different buffers), and gradient profiles. |
Summary of Stability Data
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| Acidic | pH < 4 | Labile | 5-bromopyrazin-2-amine |
| Temperature | Degradation rate increases with temperature | 5-bromopyrazin-2-amine | |
| Basic | pH > 8 | Generally Stable | - |
| Temperature | Stable at moderate temperatures | - | |
| Oxidative | e.g., H₂O₂ | Potentially Labile | Oxidized derivatives of the pyrazine ring |
| Photolytic | UV/Visible Light | To be determined by experimental studies | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Neutralize the aliquots with an equivalent amount of 1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Neutralize the aliquots with an equivalent amount of 1 M HCl and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Degradation pathways under acidic and basic conditions.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
minimizing homocoupling in cross-coupling reactions of tert-Butyl (5-bromopyrazin-2-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing cross-coupling reactions with tert-butyl (5-bromopyrazin-2-yl)carbamate. The primary focus is on minimizing the formation of undesired homocoupling byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during your cross-coupling experiments, providing systematic approaches to identify and resolve them.
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid) is Observed
High levels of homocoupling, where the organometallic coupling partner (R-M) reacts with itself to form R-R, is a common issue that reduces the yield of the desired product and complicates purification.
Possible Causes & Recommended Solutions:
| Cause | Recommended Action |
| Oxygen in the Reaction Mixture | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] Solution: Ensure rigorous deoxygenation of your solvent and reaction mixture. Use a freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal or sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the organometallic reagent, leading to homocoupling during the in situ reduction to the active Pd(0) species.[1][2] Solution: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Alternatively, use modern precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) designed for clean and efficient generation of the active Pd(0) catalyst.[4] |
| Inappropriate Base Selection | A base that is too strong or highly concentrated can sometimes accelerate side reactions, including homocoupling. Solution: Screen weaker inorganic bases. For Suzuki reactions, K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and less prone to inducing side reactions than strong hydroxide bases.[3][5] |
| Suboptimal Ligand Choice | The ligand plays a critical role in promoting the desired cross-coupling pathway over side reactions. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or tri-tert-butylphosphine).[3][6] These ligands accelerate the reductive elimination step, which forms the desired product, making it kinetically favored over pathways leading to homocoupling. |
Issue 2: Formation of 2,2'-bis(tert-butoxycarbonylamino)-5,5'-bipyrazine (Aryl Halide Homocoupling)
The self-coupling of two molecules of this compound is another potential side reaction, though often less common than organometallic homocoupling.
Possible Causes & Recommended Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Excessive heat can sometimes lead to catalyst decomposition and non-specific coupling pathways, including aryl halide homocoupling. Solution: Lower the reaction temperature. Screen a range from 60 °C to 100 °C to find the optimal balance between reaction rate and selectivity. |
| Catalyst System | Certain catalyst systems may be more prone to this side reaction. This can be particularly relevant in Stille couplings. Solution: Re-evaluate the palladium source and ligand. For Stille couplings, additives like Cu(I) salts or fluoride ions can sometimes improve efficiency and reduce side reactions.[1] |
| Slow Transmetalation | If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of side reactions. Solution: Ensure the purity and reactivity of your organometallic reagent. For Suzuki reactions, ensure the base is adequately dissolving and activating the boronic acid. For Stille couplings, consider a more reactive organostannane or the use of additives. |
Logical Troubleshooting Workflow
If you are experiencing low yields or significant byproduct formation, follow this workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting common cross-coupling issues.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for this compound?
A1: Suzuki-Miyaura, Stille, and Sonogashira couplings are all viable options. The "best" reaction depends on the specific coupling partner and project requirements (e.g., functional group tolerance, toxicity concerns, cost).
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Suzuki-Miyaura: Generally the first choice due to the wide availability, stability, and low toxicity of boronic acids.[5][7]
-
Stille: Very robust with excellent functional group tolerance, but organotin reagents are toxic and byproducts can be difficult to remove.[1][8] It can be more effective than Suzuki for certain sterically hindered or electron-rich heterocycles.[9]
-
Sonogashira: Specifically used for coupling with terminal alkynes to form C(sp²)-C(sp) bonds.[10]
Q2: My reaction is not working at all. What are the first things to check?
A2: When a reaction fails, systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Some precatalysts are air-sensitive. Consider using a fresh batch or a robust, air-stable precatalyst.
-
Reagent Purity: Verify the purity of your this compound and the organometallic coupling partner.
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Inert Atmosphere: Confirm that your reaction was properly set up under an inert atmosphere (nitrogen or argon) and that solvents were thoroughly degassed. Oxygen can kill the active Pd(0) catalyst.
-
Base and Solvent: Ensure you are using the correct base and that it is sufficiently soluble (or well-stirred if heterogeneous). Solvents must be anhydrous if the reaction requires it.
Q3: How does the Boc-protecting group affect the reaction?
A3: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to basic conditions of most Suzuki, Stille, and Sonogashira reactions.[4] Its primary effect is steric; it adds bulk near the 2-position of the pyrazine ring, which could potentially slow down the oxidative addition step. However, this is usually not prohibitive. In some cases, particularly with strong bases or extended reaction times at high temperatures, partial deprotection may occur.[4]
Q4: I am performing a Sonogashira coupling and see a lot of alkyne dimerization (Glaser coupling). How can I prevent this?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst and oxygen.[10] To minimize it:
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Rigorous Degassing: As with other couplings, removing all oxygen is critical.
-
Copper-Free Conditions: Many modern protocols for Sonogashira coupling on N-heterocycles perform well without a copper cocatalyst, which eliminates the primary pathway for Glaser coupling. This often requires a specific ligand/base combination.
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Controlled Addition: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, favoring the cross-coupling pathway.
Signaling Pathways and Experimental Workflows
Catalytic Cycles: Cross-Coupling vs. Homocoupling
The desired cross-coupling reaction and the undesired homocoupling side reaction compete within the catalytic cycle. Understanding these pathways is key to optimizing your reaction conditions.
Caption: Competing catalytic cycles for cross-coupling and homocoupling reactions.
Experimental Protocols
The following are generalized starting protocols for cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures used for similar amino-substituted bromoheterocycles.[5]
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol provides general conditions for Stille coupling.[1][8]
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), any additives (e.g., CuI, 10 mol%), and anhydrous, degassed solvent (e.g., THF or Dioxane).
-
Stannane Addition: Add the organostannane reagent (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture and separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is based on standard procedures for the Sonogashira coupling of bromo-N-heterocycles.[11]
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (5-10 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv).
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Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, dilute the mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
challenges in the scale-up of tert-Butyl (5-bromopyrazin-2-yl)carbamate production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (5-bromopyrazin-2-yl)carbamate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the reaction of 2-amino-5-bromopyrazine with di-tert-butyl carbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1] This reaction is typically performed in an inert solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from 0°C to room temperature.
Q2: What are the typical yields for the synthesis of this compound?
A2: Laboratory-scale syntheses have reported yields of approximately 80.2%.[1] However, yields can vary depending on the purity of starting materials, reaction conditions, and purification methods.
Q3: What are the key considerations for purifying the final product?
A3: The crude product is typically purified by silica gel column chromatography.[1] A common eluent system is a mixture of ethyl acetate and petroleum ether. Careful monitoring of the chromatography fractions by thin-layer chromatography (TLC) is crucial to isolate the pure product.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative approach is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction could involve the reaction of 2,5-dibromopyrazine with tert-butyl carbamate. This method is highly versatile for forming carbon-nitrogen bonds.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (DMAP).- Low quality or degraded di-tert-butyl carbonate.- Insufficient reaction time or temperature.- Impure starting material (2-amino-5-bromopyrazine). | - Use fresh, high-purity DMAP.- Verify the quality of the di-tert-butyl carbonate.- Monitor the reaction progress using TLC and consider extending the reaction time or allowing it to warm to room temperature.- Ensure the starting amine is pure and dry. |
| Formation of Multiple Byproducts | - Reaction temperature too high, leading to side reactions.- In the case of Buchwald-Hartwig amination, incorrect ligand or base selection.- Presence of moisture, which can hydrolyze the Boc anhydride. | - Maintain the recommended reaction temperature (0°C to room temperature).- For Buchwald-Hartwig reactions, screen different phosphine ligands and bases to optimize for the desired product.[4][5]- Ensure all glassware is dry and use anhydrous solvents. |
| Difficult Purification | - Byproducts with similar polarity to the desired product.- Incomplete reaction leading to a mixture of starting material and product. | - Optimize the solvent system for column chromatography to improve separation.- Consider recrystallization as an alternative or additional purification step.- Drive the reaction to completion by using a slight excess of di-tert-butyl carbonate. |
| Scale-Up Issues: Poor Yield or Inconsistent Results | - Inefficient mixing in larger reaction vessels.- Poor temperature control (exotherms).- Challenges with solid handling and transfers. | - Use appropriate agitation (e.g., overhead stirring) for the reactor size.- Implement controlled addition of reagents to manage any exothermic events.- Develop and validate standard operating procedures for all material transfers. |
| Scale-Up Issues: Product Isolation and Drying | - Filtration difficulties with large quantities of product.- Inefficient drying of the final product. | - Select appropriate filtration equipment (e.g., Nutsche filter) for the scale of production.- Utilize a vacuum oven at a controlled temperature to ensure complete removal of residual solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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2-amino-5-bromopyrazine
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Di-tert-butyl carbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (CH₂Cl₂), anhydrous
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Brine solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
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Ethyl acetate
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Petroleum ether
Procedure:
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Dissolve 2-amino-5-bromopyrazine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
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Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.
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Slowly add a solution of di-tert-butyl carbonate in dichloromethane to the reaction mixture at 0°C.
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Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction and wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure this compound as a white solid.[1]
Visualizations
Logical Relationship: Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow.
References
Technical Support Center: Reactivity of tert-Butyl (5-bromopyrazin-2-yl)carbamate
Welcome to the technical support center for experimental guidance on the reactivity of tert-Butyl (5-bromopyrazin-2-yl)carbamate. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the common causes of low yield or reaction failure?
A1: Low yields or failure in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be necessary for this electron-deficient heteroaromatic substrate.
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Base Selection: The choice and stoichiometry of the base are crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
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Solvent Effects: The polarity and coordinating ability of the solvent play a significant role. Aprotic polar solvents are generally preferred. For instance, in couplings of similar bromo-heterocycles, a switch from a less polar to a more polar solvent can sometimes enhance reactivity.
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Reaction Temperature and Time: These parameters are critical and often need to be optimized. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or side reactions.
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Oxygen and Moisture: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. It is essential to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Q2: Which solvent is optimal for Suzuki-Miyaura coupling of this compound?
A2: The optimal solvent can depend on the specific boronic acid or ester being used. However, for related brominated nitrogen-containing heterocycles, solvent systems like 1,4-dioxane/water, DMF/water, or toluene/water are frequently employed.[1][2] A mixture of an organic solvent and water is often beneficial, as it can help to dissolve both the organic substrate and the inorganic base. For challenging couplings, polar aprotic solvents like DMF or 1,4-dioxane are often good starting points.
Q3: I am performing a Buchwald-Hartwig amination with this compound and observing incomplete conversion. What can I do to improve the reaction?
A3: Incomplete conversion in Buchwald-Hartwig aminations can be addressed by considering the following:
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Catalyst/Ligand System: The combination of the palladium precursor and the phosphine ligand is key. For electron-deficient substrates like this pyrazine derivative, bulky and electron-donating ligands such as XPhos, t-BuXPhos, or RuPhos are often more effective than simpler phosphine ligands.[3]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be solvent-dependent.
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Solvent: Toluene, 1,4-dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[4][5] The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. In some cases, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective alternatives to toluene.[6]
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Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.
Q4: Can you provide a starting point for optimizing a Suzuki-Miyaura coupling reaction with this substrate?
A4: A good starting point for optimization would be to use a pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable ligand. A common solvent system to begin with is a 4:1 mixture of 1,4-dioxane and water with K₂CO₃ or K₃PO₄ as the base. The reaction can be initially run at 80-90 °C and monitored by TLC or LC-MS. If the reaction is slow or gives a low yield, screening different ligands, bases, and solvents, as well as adjusting the temperature, is recommended.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the formation of the active catalytic species. | Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to deactivation. |
| Inappropriate Ligand | For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. | These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. | The base is crucial for the transmetalation step, and its effectiveness can be substrate and solvent-dependent. |
| Poor Solvent Choice | Try a different solvent system. Common choices include 1,4-dioxane/H₂O, DMF/H₂O, or toluene/H₂O. | Solvent polarity and coordinating ability can significantly affect the solubility of reagents and the stability and activity of the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Many Suzuki-Miyaura couplings require elevated temperatures to overcome the activation energy of the catalytic cycle. |
| Presence of Oxygen | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). | Oxygen can lead to the oxidation and deactivation of the palladium catalyst and phosphine ligands. |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | Use a more sterically hindered ligand. Lower the reaction temperature. | This side reaction, where the bromine is replaced by hydrogen, can compete with the desired amination. Bulky ligands can disfavor this pathway. |
| Homocoupling of Amine | This is less common but can occur. Ensure accurate stoichiometry of reactants. | |
| Decomposition of Reactants or Products | Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely. | The substrate or product may not be stable under prolonged heating. |
Quantitative Data on Solvent Effects (for analogous systems)
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 85-95 | 12 | 85 |
| DMF / H₂O (4:1) | K₂CO₃ | 70 | 3 | Not Reported for this substrate, but effective for similar couplings[7] |
| Toluene / H₂O (4:1) | K₃PO₄ | 100-110 | 12-24 | Often used for challenging couplings with Buchwald ligands[2] |
Table 2: Solvent Effects on the Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines [3]
| Solvent | Ligand | Base | Temperature (°C) | Time (h) | Conversion (%) |
| Toluene | t-BuXPhos | t-BuONa | 100 | 24 | >95 |
| 1,4-Dioxane | t-BuXPhos | t-BuONa | 100 | 24 | >90 |
| THF | t-BuXPhos | t-BuONa | 100 | 24 | ~70 |
| 2-MeTHF | (±)-BINAP | NaOtBu | 110 | 16 | High yields reported for various aryl bromides[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and will likely require optimization.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a dry Schlenk flask the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the flask and heat the mixture with stirring at the desired temperature (e.g., 90-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships of common solvents for cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
work-up procedure for reactions containing tert-Butyl (5-bromopyrazin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (5-bromopyrazin-2-yl)carbamate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings (to form C-C bonds) and Buchwald-Hartwig aminations (to form C-N bonds). These reactions are crucial in the synthesis of complex molecules for pharmaceutical and materials science research.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. A typical TLC mobile phase for these compounds is a mixture of ethyl acetate and petroleum ether (or hexanes).
Q3: My reaction is not going to completion. What are some common causes?
A3: Incomplete reactions can be due to several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and ligands are not degraded. It is often best to use fresh reagents or store them under an inert atmosphere.
-
Insufficient Base: The choice and amount of base are critical. For Suzuki reactions, inorganic bases like potassium carbonate or cesium carbonate are common, while Buchwald-Hartwig reactions often employ stronger bases like sodium tert-butoxide.
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently.
-
Poor Solvent Choice: The solvent must be appropriate for the specific reaction conditions and reagents. Anhydrous, deoxygenated solvents are often necessary for palladium-catalyzed reactions.
Q4: I am observing debromination of my starting material. How can I prevent this?
A4: Debromination is a common side reaction in palladium-catalyzed couplings. To minimize it, you can try:
-
Using milder reaction conditions (e.g., lower temperature).
-
Choosing a different palladium catalyst or ligand system.
-
Ensuring your reagents are free of impurities that could act as hydrogen sources.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction | Extend reaction time, increase temperature, or add more catalyst. |
| Degradation of starting material or product | Use milder reaction conditions (e.g., lower temperature, different base). Ensure the reaction is performed under an inert atmosphere. | |
| Formation of byproducts | Optimize the stoichiometry of reagents. A different ligand or catalyst system may improve selectivity. | |
| Product loss during work-up | Ensure proper pH for extractions. Use a minimal amount of solvent for transfers and chromatography to avoid product loss. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty removing palladium catalyst | Catalyst is soluble in the chromatography eluent | Filter the reaction mixture through a pad of Celite® before aqueous work-up. Use a palladium scavenger resin or perform a charcoal treatment. |
| Product co-elutes with impurities | Similar polarity of product and impurities | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. Recrystallization may be an effective alternative. |
| Product is insoluble or poorly soluble | Inappropriate solvent used for extraction or chromatography | Screen different solvents for solubility. For extractions, a solvent mixture may be necessary. For chromatography, a more polar eluent system might be required. |
| Boc group cleavage | Exposure to acidic conditions during work-up | Use a neutral or slightly basic aqueous wash instead of an acidic one. Avoid strong acids during the work-up procedure. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry flask, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (4:1), followed by a base such as potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Representative Buchwald-Hartwig Amination Protocol
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable ligand (e.g., XPhos, 0.04 eq.).
-
Solvent and Base: Add an anhydrous, degassed solvent such as toluene or dioxane, followed by a strong base like sodium tert-butoxide (1.4 eq.).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove residual palladium.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualized Workflows
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key building block in medicinal chemistry. Due to the limited availability of directly published experimental data for this specific compound, this guide leverages spectral data from structurally analogous compounds to provide a robust predictive and comparative framework.
The pyrazine scaffold is a significant motif in the design of functional molecules, with its derivatives playing a crucial role as intermediates in the synthesis of more complex heterocyclic systems. The introduction of a tert-butyl carbamate protecting group is a common strategy in multi-step organic synthesis. Therefore, a detailed understanding of the NMR spectral features of molecules like this compound is essential for reaction monitoring, quality control, and structural confirmation.
Comparative ¹H NMR Spectral Data
The proton NMR spectrum provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the pyrazine ring protons and the protons of the tert-butyl carbamate group. The following table compares the expected chemical shifts with those observed for similar structures.
| Compound | Pyrazine-H (ppm) | NH (ppm) | tert-Butyl-H (ppm) | Solvent |
| This compound (Expected) | ~8.2-8.5 (2H, m) | ~8.0-9.0 (1H, s) | ~1.5 (9H, s) | CDCl₃ |
| tert-Butyl (pyridin-2-ylmethyl)carbamate[1] | 8.52 (1H, s), 7.65 (1H, d), 7.27 (1H, d), 7.17 (1H, d) | 5.89 (1H, bs) | 1.46 (9H, s) | CDCl₃ |
| tert-Butyl (thiazol-2-yl)carbamate[1] | 7.32 (1H, d), 6.82 (1H, d) | - | 1.52 (9H, s) | CDCl₃ |
| 2-Amino-5-bromopyrazine | 8.05 (1H, d), 7.78 (1H, d) | 4.7 (2H, br s) | - | DMSO-d₆ |
Comparative ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the different carbon environments within a molecule. For our target compound, we expect distinct signals for the pyrazine ring carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.
| Compound | Pyrazine-C (ppm) | C=O (ppm) | C(CH₃)₃ (ppm) | C(CH₃)₃ (ppm) | Solvent |
| This compound (Expected) | ~150-155, ~140-145, ~130-135 | ~152 | ~82 | ~28 | CDCl₃ |
| tert-Butyl (pyridin-2-ylmethyl)carbamate[1] | 157.65, 148.95, 136.66, 122.10, 121.56 | 156.05 | 79.29 | 28.34 | CDCl₃ |
| tert-Butyl (thiazol-2-yl)carbamate[1] | 161.80, 136.70, 112.10 | 152.90 | 82.00 | 28.30 | CDCl₃ |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the solid.
-
Transfer the solution to a standard 5 mm NMR tube using a pipette.
Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set from -1 to 10 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from -10 to 180 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Structural and Signaling Pathway Visualization
To visualize the molecular structure and the expected NMR signal assignments, the following diagrams are provided.
References
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers a detailed look into the predicted mass spectrometry fragmentation of tert-Butyl (5-bromopyrazin-2-yl)carbamate , a compound of interest in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this guide leverages established fragmentation principles of N-Boc protected amines and predicted data for analogous structures to provide a robust analytical framework.
Predicted Fragmentation Pattern and Comparative Data
The fragmentation of N-Boc (tert-butoxycarbonyl) protected amines under mass spectrometry conditions is well-characterized and typically proceeds through specific pathways. The primary fragmentation events involve the loss of the bulky tert-butyl group or the entire Boc protecting group. For this compound, the molecular ion ([M]̇+) is expected to undergo characteristic losses, leading to several key fragment ions.
To provide a quantitative comparison, we present the predicted m/z values for the major fragments of this compound alongside the predicted data for a structurally similar compound, tert-Butyl N-(5-bromopyridin-2-yl)carbamate. This comparison highlights the expected similarities in fragmentation due to the common N-Boc moiety and the bromo-heterocyclic core.
| Fragment Ion Description | Predicted m/z for this compound | Predicted m/z for tert-Butyl N-(5-bromopyridin-2-yl)carbamate[1] |
| [M+H]⁺ (Protonated Molecule) | 288.0/290.0 (Br isotope pattern) | 273.0/275.0 (Br isotope pattern) |
| [M-C₄H₈]⁺ (Loss of isobutylene) | 232.0/234.0 | 217.0/219.0 |
| [M-Boc+H]⁺ (Loss of Boc group) | 188.0/190.0 | 173.0/175.0 |
| [C₄H₉]⁺ (tert-Butyl cation) | 57.1 | 57.1 |
| [C₅H₃BrN₂]⁺ (Bromopyrazinyl cation) | 170.0/172.0 | - |
| [C₅H₄BrN₂]⁺ (Protonated bromopyrazine) | 171.0/173.0 | - |
| [C₅H₄BrN]⁺ (Bromopyridinyl cation) | - | 157.0/159.0 |
Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two peaks separated by 2 m/z units for bromine-containing fragments.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound, providing a clear visual representation of the formation of the key fragment ions.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
To facilitate the experimental validation of the predicted fragmentation pattern, the following general protocols for mass spectrometry analysis of small organic molecules are provided.
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). For electron ionization (EI), the sample can be introduced directly via a direct insertion probe or after separation by gas chromatography.
Instrumentation and Analysis
1. Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile molecules.
-
Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms, such as pyrazines.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Method:
-
Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Apply a high voltage (typically 3-5 kV) to the ESI needle.
-
Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.
-
Apply a drying gas at an elevated temperature (e.g., 200-350 °C) to promote solvent evaporation and ion desolvation.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.
-
2. Electron Ionization (EI) Mass Spectrometry
EI is a hard ionization technique that causes more extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule.
-
Ionization Mode: Positive ion mode.
-
Instrumentation: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Method:
-
If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source. Gradually heat the probe to volatilize the sample.
-
If using GC-MS, inject a dilute solution of the sample onto the GC column. The compound will be volatilized and separated from the solvent before entering the ion source.
-
Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV).
-
Acquire the mass spectrum over a suitable m/z range. The resulting spectrum will show the molecular ion (if stable enough) and numerous fragment ions.
-
By following these protocols, researchers can obtain experimental mass spectra to confirm the structure and elucidate the fragmentation behavior of this compound and related compounds, contributing to the advancement of drug discovery and development.
References
A Researcher's Guide to the Spectroscopic Comparison of tert-Butyl (5-bromopyrazin-2-yl)carbamate and Its Derivatives
For researchers, scientists, and drug development professionals, a thorough spectroscopic analysis is fundamental to the characterization and comparison of novel compounds. This guide provides a framework for the spectroscopic comparison of tert-butyl (5-bromopyrazin-2-yl)carbamate and its derivatives, offering detailed experimental protocols and expected spectral features. While a complete, publicly available dataset for a direct comparison is currently limited, this guide equips researchers with the methodology to conduct their own analyses.
This guide will focus on the three primary spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By applying these techniques, researchers can elucidate the structural features of this compound and compare them to its derivatives, noting the influence of various substituents on the pyrazine ring.
Comparative Spectroscopic Data
A direct comparison of spectroscopic data requires the analysis of this compound alongside its derivatives. For the purpose of this guide, we will consider hypothetical derivatives where the bromine atom is replaced by other substituents (e.g., -Cl, -CH₃) or where another substituent is introduced on the pyrazine ring. The following tables are presented in a format suitable for summarizing and comparing such data. The values for related compounds found in the literature are used for illustrative purposes.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Pyrazine-H: ~8.0-8.5 (d), ~8.5-9.0 (d)NH: (broad s)t-Butyl: ~1.5 (s, 9H) | Pyrazine-C: ~150-160 (C=N), ~130-145 (C-Br, C-H)C=O: ~150-155Quaternary C: ~80-85CH₃: ~28 |
| tert-Butyl (5-chloropyrazin-2-yl)carbamate (Hypothetical) | Pyrazine-H: Similar shifts to bromo derivative, potential slight upfield shift.NH: (broad s)t-Butyl: ~1.5 (s, 9H) | Pyrazine-C: ~150-160 (C=N), C-Cl shift will differ from C-Br.C=O: ~150-155Quaternary C: ~80-85CH₃: ~28 |
| tert-Butyl (5-methylpyrazin-2-yl)carbamate (Example Data) | Pyrazine-H: ~7.9 (s), ~8.3 (s)NH: (broad s)Pyrazine-CH₃: ~2.4 (s, 3H)t-Butyl: ~1.5 (s, 9H) | Pyrazine-C: ~150-160 (C=N), ~130-145 (C-CH₃, C-H)C=O: ~152.9Quaternary C: ~80.3Pyrazine-CH₃: ~20.7t-Butyl-CH₃: ~28.4 |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | N-H stretch: ~3400-3200C-H stretch (aliphatic): ~2980-2950C=O stretch: ~1720-1700C=N/C=C stretch (aromatic): ~1600-1450C-Br stretch: ~600-500 | [M]⁺: 273/275 (due to ⁷⁹Br/⁸¹Br isotopes)[M-C₄H₈]⁺: (loss of isobutylene)[M-Boc]⁺: (loss of tert-butoxycarbonyl group) |
| tert-Butyl (5-chloropyrazin-2-yl)carbamate (Hypothetical) | N-H stretch: ~3400-3200C-H stretch (aliphatic): ~2980-2950C=O stretch: ~1720-1700C=N/C=C stretch (aromatic): ~1600-1450C-Cl stretch: ~800-600 | [M]⁺: 229/231 (due to ³⁵Cl/³⁷Cl isotopes)[M-C₄H₈]⁺: [M-Boc]⁺: |
| tert-Butyl (5-methylpyrazin-2-yl)carbamate (Example Data) | N-H stretch: ~3400-3200C-H stretch (aliphatic/aromatic): ~3100-2900C=O stretch: ~1715C=N/C=C stretch (aromatic): ~1600-1450 | [M]⁺: 209[M-C₄H₈]⁺: [M-Boc]⁺: |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent across all samples to minimize solvent-induced chemical shift variations. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Data Acquisition:
-
Acquire spectra at room temperature.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Data Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more scans) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Electrospray Ionization (ESI) or an Electron Impact (EI) mass spectrometer can be used. ESI is a softer ionization technique that often preserves the molecular ion, while EI can provide valuable fragmentation information.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
For compounds containing bromine or chlorine, the characteristic isotopic pattern should be observed.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
Discussion of Expected Spectral Features and Comparative Analysis
NMR Spectroscopy
-
¹H NMR: The protons on the pyrazine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons will be influenced by the substituent at the 5-position. An electron-withdrawing group like bromine or chlorine will generally deshield the adjacent protons, shifting them downfield. An electron-donating group like a methyl group would be expected to cause an upfield shift. The tert-butyl group will exhibit a characteristic singlet at around δ 1.5 ppm, integrating to nine protons. The N-H proton of the carbamate will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbons of the pyrazine ring will appear in the downfield region (δ 130-160 ppm). The carbon directly attached to the bromine or chlorine atom will have its chemical shift significantly affected by the halogen's electronegativity and size. The carbonyl carbon of the carbamate group is expected around δ 150-155 ppm. The quaternary and methyl carbons of the tert-butyl group will appear at approximately δ 80-85 ppm and δ 28 ppm, respectively.
IR Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions to compare include:
-
N-H Stretch: A sharp to moderately broad peak in the region of 3400-3200 cm⁻¹ is characteristic of the N-H bond in the carbamate.
-
C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ corresponds to the carbonyl group of the carbamate. The electronic nature of the substituent on the pyrazine ring can slightly influence the exact position of this peak.
-
C-X Stretch: The C-Br stretch is typically observed in the 600-500 cm⁻¹ region, while the C-Cl stretch appears at a higher frequency, around 800-600 cm⁻¹.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: The most important piece of information is the molecular ion peak. For compounds containing bromine, a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For chlorine-containing derivatives, an M and M+2 pattern with a ratio of about 3:1 will be seen due to the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Common fragmentation pathways for tert-butyl carbamates include the loss of isobutylene (C₄H₈) from the tert-butyl group and the loss of the entire tert-butoxycarbonyl (Boc) group.
By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently characterize this compound and its derivatives, and gain a deeper understanding of their structure-property relationships.
A Comparative Guide to the Analytical Validation of tert-Butyl (5-bromopyrazin-2-yl)carbamate Purity
For researchers, scientists, and drug development professionals, ensuring the purity and identity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive analytical validation framework for tert-butyl (5-bromopyrazin-2-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols and presents a comparative analysis against a hypothetical alternative, tert-butyl (5-chloropyrazin-2-yl)carbamate, to highlight the application of these methods in distinguishing between structurally similar compounds and ascertaining purity.
Comparative Purity Analysis
The following table summarizes the key analytical parameters for the purity assessment of this compound and a comparative analogue. The data presented is hypothetical but representative of typical analytical results.
| Analytical Method | Parameter | This compound | tert-Butyl (5-chloropyrazin-2-yl)carbamate (Alternative) | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.8% | 99.5% | ≥ 98.0% |
| Retention Time (min) | 8.52 | 8.21 | Reportable | |
| Major Impurity (Area %) | 0.15% (at RRT 1.12) | 0.30% (at RRT 1.15) | ≤ 0.2% | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity | Conforms to structure | Conforms to structure | Conforms |
| Signal (tert-butyl, ppm) | 1.55 (s, 9H) | 1.54 (s, 9H) | Conforms | |
| Signal (pyrazine, ppm) | 8.32 (d, 1H), 8.55 (d, 1H) | 8.25 (d, 1H), 8.48 (d, 1H) | Conforms | |
| Mass Spectrometry (MS) | [M+H]⁺ (m/z) | 274.0/276.0 | 229.1/231.1 | Conforms |
| Isotopic Pattern | Characteristic 1:1 ratio for Bromine | Characteristic 3:1 ratio for Chlorine | Conforms |
Note: RRT = Relative Retention Time
Analytical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive analytical validation of this compound.
Caption: Analytical workflow for the validation of this compound purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of Acetonitrile and Water.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and providing an orthogonal assessment of purity.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm):
-
This compound: ~1.55 (s, 9H, -C(CH₃)₃), ~7.8 (br s, 1H, -NH), ~8.32 (d, 1H, pyrazine-H), ~8.55 (d, 1H, pyrazine-H).
-
tert-Butyl (5-chloropyrazin-2-yl)carbamate: ~1.54 (s, 9H, -C(CH₃)₃), ~7.7 (br s, 1H, -NH), ~8.25 (d, 1H, pyrazine-H), ~8.48 (d, 1H, pyrazine-H).
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the target compound and provides characteristic isotopic patterns for halogenated molecules.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the mass spectrometer.
-
Expected m/z Values:
-
This compound: The presence of bromine results in a characteristic isotopic pattern with two major peaks of approximately equal intensity at m/z 274.0 ([M+H]⁺ with ⁷⁹Br) and 276.0 ([M+H]⁺ with ⁸¹Br).
-
tert-Butyl (5-chloropyrazin-2-yl)carbamate: The presence of chlorine results in an isotopic pattern with two peaks at m/z 229.1 ([M+H]⁺ with ³⁵Cl) and 231.1 ([M+H]⁺ with ³⁷Cl) in an approximate 3:1 intensity ratio.
-
A Comparative Guide to the Suzuki Coupling Reactivity of Bromo-pyridines and Bromo-pyrazines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and researchers in drug development, the synthesis of heteroaryl compounds is of paramount importance, as these motifs are prevalent in a vast number of pharmaceutical agents. This guide provides a comparative analysis of the Suzuki coupling reactivity of two key classes of N-heterocyclic halides: bromo-pyridines and bromo-pyrazines. By examining the electronic properties, and presenting available experimental data and detailed protocols, this document aims to assist researchers in optimizing their synthetic strategies.
Theoretical Underpinnings of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond and the electronic nature of the aromatic ring are therefore critical factors.
Bromo-pyridines are considered electron-deficient heterocycles due to the presence of the electronegative nitrogen atom. This electron deficiency generally facilitates the oxidative addition of palladium to the C-Br bond compared to their carbocyclic analogue, bromobenzene. The position of the bromine atom on the pyridine ring also plays a significant role in its reactivity, with the order generally being 2- > 4- > 3-bromopyridine. This is attributed to the varying degrees of electron deficiency at these positions.
Bromo-pyrazines , containing two nitrogen atoms in a 1,4-arrangement, are even more electron-deficient than pyridines. This heightened electron deficiency is expected to further lower the activation energy for oxidative addition, suggesting that bromo-pyrazines may exhibit higher reactivity in Suzuki coupling reactions compared to their bromo-pyridine counterparts under similar conditions. The positions of the bromine atom on the pyrazine ring will also influence reactivity, though less systematically studied in direct comparative contexts.
Comparative Experimental Data
| Entry | Heteroaryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80 | [2] |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | Reflux | 12 | ~75 | Fictionalized Data for Comparison |
| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | ~85 | Fictionalized Data for Comparison |
| 4 | 2-Bromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 4 | 92 | [3] |
| 5 | 2-Chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] (1) | - | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 | [4] |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. Entries 2 and 3 are representative examples based on typical conditions and yields for Suzuki couplings of these substrates.
From the available data, it can be observed that 2-bromopyrazine (Entry 4) demonstrates high reactivity, affording a high yield in a relatively short reaction time. Even the less reactive 2-chloropyrazine (Entry 5) can be effectively coupled under optimized conditions, highlighting the activated nature of the pyrazine ring towards Suzuki coupling.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of a bromo-pyridine and a bromo-pyrazine. These should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenylpyridine.
Protocol 2: Suzuki Coupling of 2-Bromopyrazine with Phenylboronic Acid
Materials:
-
2-Bromopyrazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask containing a magnetic stir bar, combine 2-bromopyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyrazine.[3]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative protecting groups for the strategic synthesis of 2-amino-5-bromopyrazine derivatives.
In the synthesis of complex molecules and active pharmaceutical ingredients, the selective modification of functional groups is paramount. For a versatile building block like 2-amino-5-bromopyrazine, the nucleophilic amino group often requires temporary protection to prevent unwanted side reactions during subsequent transformations. This guide provides a comparative overview of common and alternative protecting groups for the 2-amino moiety of 5-bromopyrazine, complete with experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your synthetic needs.
Introduction to Protecting Group Strategies
Protecting groups are reversibly attached to a functional group to mask its reactivity. An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce additional stereocenters. For 2-amino-5-bromopyrazine, an electron-deficient heteroaromatic amine, the choice of protecting group can significantly impact the efficiency of subsequent reactions, such as cross-coupling or nucleophilic substitution. This guide explores the utility of several key protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and trifluoroacetyl (TFA).
A critical consideration in the synthesis of 2-amino-5-bromopyrazine derivatives is the possibility of proceeding without a protecting group. Indeed, for certain transformations such as the Suzuki-Miyaura cross-coupling reaction, the amino group of 2-amino-5-bromopyrazine does not require protection, offering a more atom-economical and efficient synthetic route.
Comparative Analysis of Protecting Groups
The following table summarizes the performance of various protecting groups for the 2-amino function of 2-amino-5-bromopyrazine, based on literature data for analogous heteroaromatic amines. It is important to note that specific yields for 2-amino-5-bromopyrazine are not always available in the literature, and the data presented here are representative of what can be expected.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Orthogonality & Remarks |
| None | - | - | - | - | Suitable for Suzuki-Miyaura coupling. Avoids extra steps. |
| Boc | (Boc)₂O, Base (e.g., DMAP, Et₃N), Solvent (e.g., THF, DCM) | 85-95 | Strong Acid (e.g., TFA, HCl in Dioxane) | 90-99 | Stable to a wide range of non-acidic conditions. |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O) | 80-95 | Catalytic Hydrogenation (H₂, Pd/C) or Strong Acid (HBr/AcOH) | 90-99 | Stable to acidic and basic conditions. Cleaved by hydrogenolysis. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | 85-95 | Base (e.g., Piperidine in DMF) | 90-99 | Base-labile, orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. |
| TFA | Trifluoroacetic Anhydride, Base (e.g., Pyridine) | 70-80 | Mild Base (e.g., K₂CO₃ in MeOH/H₂O) | High | Electron-withdrawing nature can be useful in certain reactions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic heteroaromatic amine, adaptable for 2-amino-5-bromopyrazine, are provided below.
Boc Protection Protocol
Materials:
-
2-Amino-5-bromopyrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-5-bromopyrazine (1.0 eq) in THF or DCM.
-
Add the base (DMAP (0.1 eq) or Et₃N (1.5 eq)).
-
Add (Boc)₂O (1.1-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Boc Deprotection Protocol
Materials:
-
Boc-protected 2-amino-5-bromopyrazine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected compound in DCM (if using TFA) or use the HCl/dioxane solution directly.
-
Add TFA (typically 20-50% in DCM) or the 4M HCl in dioxane solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Cbz Protection Protocol
Materials:
-
2-Amino-5-bromopyrazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve 2-amino-5-bromopyrazine (1.0 eq) in a mixture of THF and water.
-
Add NaHCO₃ (2.0 eq) or Et₃N (1.5 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography if necessary.
Cbz Deprotection Protocol (Catalytic Hydrogenation)
Materials:
-
Cbz-protected 2-amino-5-bromopyrazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates the logical workflow for choosing an appropriate protecting strategy for 2-amino-5-bromopyrazine.
Caption: Decision workflow for selecting a protecting group strategy.
The following diagram illustrates the general experimental workflow for a synthesis involving a protection-deprotection sequence.
Navigating the Synthesis of Pyrazine Derivatives: A Comparative Guide to Palladium Catalysts for Coupling with tert-Butyl (5-bromopyrazin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrazine compounds is a critical step in the discovery of novel therapeutics. The versatile building block, tert-Butyl (5-bromopyrazin-2-yl)carbamate, offers a key scaffold for modification via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings with this important substrate, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
The pyrazine moiety is a common feature in numerous biologically active molecules. Consequently, the development of robust and efficient methods for the derivatization of pyrazine rings is of significant interest to the pharmaceutical industry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, offering a broad scope and functional group tolerance. This guide focuses on the coupling reactions of this compound, a key intermediate where the Boc-protecting group allows for subsequent modifications of the amino functionality.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and a boronic acid or its ester. For the coupling of bromopyrazines, the selection of the appropriate palladium catalyst and ligand is crucial to overcome challenges such as catalyst inhibition by the nitrogen atoms of the pyrazine ring.
Below is a comparison of different palladium catalyst systems for the Suzuki-Miyaura coupling of bromopyridine and bromopyrazine derivatives, which serve as close analogs to this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-15 | Moderate to Good | A classic, reliable catalyst for a range of substrates.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | Often provides high yields in shorter reaction times.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Effective for more challenging, electron-rich substrates.[2] |
| (A-taphos)₂PdCl₂ | A-taphos | CsF | DME | 120 (MW) | 0.5 | 85-95 | Microwave conditions can significantly reduce reaction times.[3] |
| Pd(II) ONO pincer complex | - | K₂CO₃ | Toluene/H₂O | 100 | - | >95 | Highly active catalyst, effective at low loadings (0.01 mol%).[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on conditions found to be effective for the coupling of related bromo-heterocycles.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Efficiency in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with heteroaryl halides.
The following table summarizes the performance of different catalyst systems for the Buchwald-Hartwig amination of bromopyridine derivatives, providing guidance for the amination of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | A common system for C-N bond formation.[5] |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Toluene | 110 | 18 | High | XPhos is a highly effective ligand for amination of heteroaryl halides. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | t-BuOLi | Toluene | 100 | 24 | >95 | Lithium tert-butoxide can be an effective base.[6] |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu | Toluene | 100 | 2 | 95 | RuPhos is another highly efficient ligand for this transformation.[7] |
| Pd(OAc)₂ / dppp | dppp | NaOtBu | Toluene | 80 | - | 55-98 | Effective for volatile amines.[4] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of bromo-heterocycles.[8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 times the amount of Pd), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
The table below outlines the effectiveness of various catalyst systems for the Sonogashira coupling of bromo-amino-pyridines, which are structurally related to the target substrate.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. | 6-20 | Good | The classic Sonogashira catalyst system. |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | An optimized system for amino-substituted bromopyridines.[1][9] |
| [Pd(allyl)Cl]₂ / PPh₃ | - | - | - | - | - | Quantitative | For chloropyrazine, indicating high reactivity for pyrazine systems.[6] |
| (NHC)-Pd complex | (NHC)-Cu complex | - | - | Room Temp. | - | High | N-heterocyclic carbene ligands can be highly effective.[10] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand if required (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes at room temperature. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (as both base and co-solvent).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Stille Coupling: An Alternative Approach
The Stille coupling offers a valuable alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction. This reaction involves the coupling of an organohalide with an organostannane reagent.
The following table presents catalyst systems that have shown high efficiency in the Stille coupling of aryl bromides.
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | - | Toluene | 80-110 | 12-24 | Good to Excellent | A widely used and versatile catalyst for Stille couplings.[8] |
| Pd(OAc)₂ / XPhos | XPhos | CsF | - | 100 | 4 | 92 | XPhos ligand can enhance reactivity.[11] |
| Pd(OAc)₂ / Dabco | Dabco | - | - | - | - | Good to Excellent | Dabco as a ligand offers an efficient system.[12] |
Experimental Protocol: Stille Coupling
This is a general procedure for the Stille coupling of aryl bromides.[8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further aid in the practical application of these methods, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The selection of an optimal palladium catalyst for the coupling of this compound is a multifaceted decision that depends on the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura reactions, PdCl₂(dppf) offers a good balance of reactivity and speed, while modern catalyst systems like those employing SPhos or pincer ligands can provide superior results for challenging substrates. In Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands such as XPhos and RuPhos is generally recommended. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice, with opportunities for optimization using different palladium sources and ligands. Finally, the Stille coupling provides a robust alternative, with Pd(PPh₃)₄ being a workhorse catalyst for this transformation. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and scalable syntheses of functionalized pyrazine derivatives.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
literature review of synthetic routes to tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on efficiency, reagent accessibility, and reaction conditions, with detailed experimental protocols and quantitative data presented to aid in methodological selection.
Comparison of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are outlined below. Route 1 involves the direct protection of a commercially available starting material, offering a streamlined, single-step process. Route 2 provides a two-step alternative, commencing with the synthesis of the key intermediate, 2-amino-5-bromopyrazine, followed by its subsequent protection.
| Parameter | Route 1: Direct Boc Protection | Route 2: Two-Step Synthesis from 2-Aminopyrazine |
| Starting Material | 2-Amino-5-bromopyrazine | 2-Aminopyrazine |
| Key Reagents | Di-tert-butyl carbonate (Boc)₂O, 4-Dimethylaminopyridine (DMAP) | N-Bromosuccinimide (NBS), (Boc)₂O, DMAP |
| Number of Steps | 1 | 2 |
| Overall Yield | 80.2%[1] | ~72% (calculated from reported yields of each step) |
| Reaction Conditions | Mild (0 °C to room temperature)[1] | Mild (Room temperature for bromination, 0 °C to room temperature for protection)[1] |
| Advantages | High-yielding, single-step, commercially available starting material. | Utilizes a more readily available and less expensive starting material (2-aminopyrazine). |
| Disadvantages | Relies on the availability and cost of 2-amino-5-bromopyrazine. | Lower overall yield, additional purification step required. |
Experimental Protocols
Route 1: Direct Boc Protection of 2-Amino-5-bromopyrazine
This route details the direct synthesis of the target compound from 2-amino-5-bromopyrazine.
Reaction Scheme:
Experimental Procedure: [1]
-
To a solution of 5-bromopyrazine-2-amine (5.74 g, 32.97 mmol) in dichloromethane (CH₂Cl₂, 80 mL) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.40 g, 3.30 mmol).
-
To this mixture, add a solution of di-tert-butyl carbonate ((Boc)₂O) (7.20 g, 33.0 mmol) in CH₂Cl₂ (20 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solution with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) to yield the desired product as a white solid.
Yield: 7.25 g (80.2%)
Route 2: Two-Step Synthesis from 2-Aminopyrazine
This alternative route involves the initial synthesis of 2-amino-5-bromopyrazine, followed by its Boc protection.
Step 2a: Synthesis of 2-Amino-5-bromopyrazine
Reaction Scheme:
Experimental Procedure:
-
Dissolve 2-aminopyrazine (1.0 g, 10.5 mmol) in acetonitrile (20 mL).
-
Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) in one portion to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to give the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford 2-amino-5-bromopyrazine.
Yield: Approximately 90% (based on similar reported procedures).
Step 2b: Boc Protection of 2-Amino-5-bromopyrazine
The procedure for this step is identical to that described in Route 1 .
Synthetic Route Visualization
The following diagram illustrates the two synthetic pathways to this compound.
Caption: Comparative synthetic pathways to the target compound.
References
comparative study of different bases in Buchwald-Hartwig amination of tert-Butyl (5-bromopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Base Selection for a Key Synthetic Transformation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. In the synthesis of novel therapeutics and functional materials, the strategic amination of heteroaromatic compounds like tert-Butyl (5-bromopyrazin-2-yl)carbamate is of paramount importance. The choice of base in this palladium-catalyzed reaction is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of different bases commonly employed in the Buchwald-Hartwig amination of this key pyrazine derivative and similar heteroaryl halides, supported by experimental data from analogous systems.
The Critical Role of the Base
In the Buchwald-Hartwig catalytic cycle, the base plays a multifaceted role. Its primary function is to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle. Additionally, the base facilitates the regeneration of the active Pd(0) catalyst by promoting the reductive elimination step. The nature of the base—its strength, solubility, and steric bulk—can profoundly impact the reaction outcome. A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to undesired side reactions, such as decomposition of the starting material or the catalyst.
Comparative Performance of Common Bases
While a direct comparative study for this compound is not extensively documented in a single source, data from the amination of similar brominated heteroaryl systems provide valuable insights into the relative efficacy of different bases. The following table summarizes typical results observed with various bases in the Buchwald-Hartwig amination of heteroaryl bromides.
| Base | Base Type | Typical Yield (%) | Observations |
| Sodium tert-butoxide (NaOt-Bu) | Strong, non-nucleophilic | 85-95 | Often the base of choice for a wide range of aryl and heteroaryl halides. Its high basicity promotes efficient deprotonation of the amine. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong, non-nucleophilic | 80-90 | A powerful base that can be effective when other bases fail, particularly with less reactive amines. |
| Cesium carbonate (Cs₂CO₃) | Weak, inorganic | 70-85 | A milder base, often used for sensitive substrates to minimize side reactions. Its solubility in organic solvents is a key advantage.[1] |
| Potassium phosphate (K₃PO₄) | Weak, inorganic | 65-80 | Another mild base that can be effective, particularly with specific ligand combinations. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, organic | 60-75 | A non-nucleophilic organic base that can be advantageous in achieving homogeneous reaction conditions. Its efficacy can be highly dependent on the solvent and ligand. |
Note: Yields are illustrative and can vary significantly based on the specific amine, ligand, catalyst, solvent, and temperature used in the reaction.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters, particularly the choice of base, ligand, and temperature, is often necessary to achieve the highest yield for a given amine.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the chosen base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.
Caption: General workflow for the Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate base is a critical determinant for the success of the Buchwald-Hartwig amination of this compound. While strong alkoxide bases like sodium tert-butoxide often provide high yields, milder inorganic bases such as cesium carbonate are valuable for substrates prone to decomposition. The optimal choice will invariably depend on the specific amine coupling partner and the desired reaction conditions. The provided experimental framework and comparative data serve as a valuable starting point for researchers in the optimization of this pivotal synthetic transformation.
References
Unambiguous Structure Validation: A Comparative Guide to 2D NMR Techniques for Synthetic Intermediates
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a critical step in the chemical synthesis workflow. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most effective techniques for structural validation.
Two-dimensional NMR spectroscopy stands as a powerful and indispensable tool for the definitive structural elucidation of molecules in solution.[1] Unlike one-dimensional (1D) NMR, which can become overcrowded and difficult to interpret for complex molecules, 2D NMR experiments disperse spectral information across two frequency axes, resolving overlapping signals and revealing intricate atomic connectivity.[2][3] This guide will focus on the application of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of synthetic intermediates.
Comparative Analysis of Structural Validation Techniques
While 2D NMR is a gold standard for detailed structural assignment, other analytical techniques can provide complementary or preliminary information.[1] The choice of method often depends on the complexity of the molecule, the information required, and the availability of instrumentation.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (through-bond correlations), stereochemistry, and regiochemistry.[1][4] | Provides unambiguous structural assignment in solution; non-destructive.[1] | Requires larger sample amounts and longer acquisition times compared to other methods; can be complex to interpret for very large molecules.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation patterns. | High sensitivity; excellent for volatile and thermally stable compounds. | Provides limited information on stereochemistry and complex connectivity; not suitable for non-volatile or thermally labile compounds.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; spectra can be complex for molecules with many functional groups.[1] |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Provides the most definitive structural information. | Contingent on obtaining a suitable single crystal, which can be a significant bottleneck.[1] |
Core 2D NMR Techniques for Structure Elucidation
A combination of 1D and 2D NMR experiments is typically employed for a comprehensive structural analysis.[5][6] The logical workflow often begins with 1D ¹H and ¹³C NMR for an initial assessment, followed by a suite of 2D experiments to establish the complete molecular framework.
Workflow for Structure Validation using 2D NMR
Caption: A logical workflow for structure elucidation using 1D and 2D NMR spectroscopy.
Key 2D NMR Experiments and Their Applications
| Experiment | Correlation Type | Information Gained | Typical Application |
| COSY | ¹H-¹H (through 2-3 bonds) | Identifies protons that are J-coupled, revealing neighboring protons in a spin system.[4][7] | Establishes proton-proton connectivity within molecular fragments. |
| HSQC | ¹H-¹³C (through one bond) | Correlates each proton to the carbon it is directly attached to.[3][7] | Assigns protonated carbons and confirms direct C-H bonds. |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Shows correlations between protons and carbons that are separated by multiple bonds.[2][7] | Connects molecular fragments and identifies quaternary carbons. |
Logical Relationships Between 2D NMR Experiments
Caption: Logical relationships between NMR experiments and the derived structural information.
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data. Instrument-specific parameters may require optimization.[5]
Sample Preparation
-
Purification: Ensure the synthetic intermediate is of high purity to avoid interference from impurities.
-
Dissolution: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[5] The choice of solvent is critical to avoid overlapping solvent signals with analyte resonances.
-
Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.
2D NMR Data Acquisition
The following parameters are typical starting points and should be adjusted based on the specific instrument and sample.
1. COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is recommended.[7]
-
Spectral Width (¹H): Set to cover all proton signals (typically 0-12 ppm).
-
Number of Increments (t₁): 128-256 increments are usually sufficient for good resolution.
-
Number of Scans (per increment): 2-8 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is preferred.
-
Spectral Width (¹H): As per the ¹H spectrum.
-
Spectral Width (¹³C): Set to cover all carbon signals (typically 0-220 ppm).
-
Number of Increments (t₁): 128-256 increments.
-
Number of Scans (per increment): 4-16 scans.
-
Relaxation Delay: 1.5-2 seconds.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC sequence.
-
Spectral Width (¹H): As per the ¹H spectrum.
-
Spectral Width (¹³C): As per the ¹³C spectrum.
-
Number of Increments (t₁): 256-512 increments.
-
Number of Scans (per increment): 8-64 scans, as HMBC is less sensitive.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a typical range of 4-10 Hz.[7]
-
Relaxation Delay: 1.5-2 seconds.
Data Presentation and Interpretation
Quantitative data from 2D NMR spectra are crucial for unambiguous assignments. Below is an example of how to tabulate this data for a hypothetical synthetic intermediate.
Table 1: ¹H and ¹³C NMR Data
| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 1 | 172.5 (C) | - | - | 2, 3 |
| 2 | 55.1 (CH) | 4.15 (t, 7.1) | 3 | 1, 3, 4 |
| 3 | 30.2 (CH₂) | 2.50 (m) | 2, 4 | 1, 2, 4, 5 |
| 4 | 22.8 (CH₂) | 1.80 (m) | 3, 5 | 2, 3, 5 |
| 5 | 14.1 (CH₃) | 0.95 (t, 7.4) | 4 | 3, 4 |
Interpretation of the Data Table:
-
δC and δH: Chemical shifts for carbon and proton nuclei, respectively.
-
Multiplicity and J-coupling: Provides information about neighboring protons.
-
COSY Correlations: Shows which protons are coupled to each other, helping to build molecular fragments. For example, the proton at position 2 is coupled to the protons at position 3.
-
HMBC Correlations: Reveals long-range couplings, which are essential for connecting the fragments. For instance, the proton at position 2 shows a correlation to the carbonyl carbon at position 1, confirming their connectivity.
Conclusion
For the unambiguous structural validation of synthetic intermediates, 2D NMR spectroscopy, particularly the combined use of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail in solution.[1] While other techniques like GC-MS and FTIR are valuable for preliminary analysis, they lack the definitive resolving power of 2D NMR for complex structures.[1] By following a systematic workflow and adhering to robust experimental protocols, researchers can confidently elucidate and validate the structures of their synthetic compounds, a critical step in advancing research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for Pyrazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazine intermediates is a critical step in the development of numerous pharmaceuticals, agrochemicals, and flavor compounds. Choosing the most cost-effective synthetic pathway is paramount for optimizing resources and ensuring commercially viable production. This guide provides an objective comparison of three prominent synthetic routes to pyrazine intermediates: the Staedel-Rugheimer synthesis, the Gutknecht synthesis, and the condensation of 1,2-diamines with α-dicarbonyl compounds. The analysis is supported by experimental data to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Comparing Synthetic Pathways
The selection of an appropriate synthetic pathway for pyrazine intermediates depends on a multitude of factors, including the cost of starting materials, reaction yields, energy consumption, and the expenses associated with purification. The following table summarizes the key quantitative and qualitative parameters for the three major synthesis routes.
| Metric | Staedel-Rugheimer Synthesis | Gutknecht Synthesis | Condensation of 1,2-Diamines with α-Dicarbonyls |
| Starting Materials | α-Halo ketones, Ammonia | α-Amino ketones (often generated in situ) | 1,2-Diamines, α-Dicarbonyl compounds |
| Typical Yield | Moderate to Good[1] | Good to Excellent[2] | Good to Excellent[3] |
| Cost of Key Reactants | α-Halo ketones can be moderately expensive.[1][4][5][6][7] | α-Amino ketones can be costly if purchased directly; in situ generation is often more economical.[8][9][10][11][12] | 1,2-Diamines and α-dicarbonyls are generally more affordable and readily available.[2][3][13][14][15][16][17][18] |
| Reaction Conditions | Often requires heating and subsequent oxidation.[13] | Involves reduction and oxidation steps, sometimes with heating.[1][17] | Generally proceeds under mild conditions, often at room temperature or with gentle heating.[2] |
| Green Chemistry Metrics | |||
| Atom Economy | Moderate (byproducts like ammonium halides are formed). | Moderate (in situ generation involves additional reagents). | High (fewer byproducts).[14][15][18][19][20][21] |
| E-Factor | Higher due to byproducts and potential for solvent-intensive workup.[11] | Variable, depending on the efficiency of the in situ generation of the α-amino ketone. | Generally lower, reflecting higher atom economy and milder conditions. |
| Purification | Typically requires recrystallization or chromatography.[8][22] | Purification by recrystallization or chromatography is common.[2] | Purification methods vary, but can be straightforward due to cleaner reactions.[22] |
| Advantages | A classic and well-established method. | Versatile for the synthesis of various substituted pyrazines.[4] | High yields, broad substrate scope, and straightforward procedure.[3] |
| Disadvantages | Use of lachrymatory α-halo ketones; generation of inorganic waste.[13] | Can involve multiple steps if the α-amino ketone is not commercially available.[13] | The oxidation step of the dihydropyrazine intermediate may be required.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthetic pathways. Below are representative experimental protocols for each of the three main synthetic routes to pyrazine intermediates.
Staedel-Rugheimer Pyrazine Synthesis
This method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation.
Synthesis of 2,5-Diphenylpyrazine:
-
Dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate α-amino ketone undergoes self-condensation to form a dihydropyrazine.
-
The dihydropyrazine is then oxidized to 2,5-diphenylpyrazine, which can be facilitated by air or by the addition of an oxidizing agent like copper(II) sulfate.
-
The product is isolated by filtration or extraction and purified by recrystallization.[23]
Gutknecht Pyrazine Synthesis
This versatile method relies on the self-condensation of α-amino ketones, which are often generated in situ from precursors like isonitroso ketones.[1][17]
Synthesis of a Substituted Pyrazine:
-
An α-amino ketone is generated in situ, for example, by the reduction of an α-oximino ketone using catalytic hydrogenation.
-
The resulting α-amino ketone undergoes self-condensation upon heating in a suitable solvent to form a dihydropyrazine intermediate.
-
The dihydropyrazine is then oxidized to the corresponding pyrazine. This can be achieved using oxidizing agents such as mercury(I) oxide, copper(II) sulfate, or by exposure to air.
-
The final product is isolated and purified using standard techniques like chromatography or recrystallization.[2]
Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
This is a widely used and generally high-yielding method for the synthesis of pyrazines.[3]
Synthesis of 2,3-Dimethylpyrazine:
-
Dissolve ethylenediamine and diacetyl (2,3-butanedione) in a suitable solvent such as ethanol.[16][24][25][26]
-
The condensation reaction often proceeds readily at room temperature or with gentle heating, forming a dihydropyrazine intermediate.
-
In many cases, this intermediate readily oxidizes in the presence of air to form 2,3-dimethylpyrazine. If the dihydropyrazine is stable, a separate oxidation step may be required.
-
The product can be isolated by removing the solvent and purified by recrystallization or chromatography.[2]
Visualizing the Synthetic Workflows
To better understand the logical flow of each synthetic pathway, the following diagrams illustrate the key steps involved.
Staedel-Rugheimer Synthesis Workflow
Gutknecht Synthesis Workflow
Condensation Synthesis Workflow
Conclusion
The choice of the most cost-effective synthetic pathway for pyrazine intermediates is a critical decision for researchers and drug development professionals. The condensation of 1,2-diamines with α-dicarbonyl compounds often emerges as a highly favorable route due to its high yields, mild reaction conditions, and the relatively low cost and ready availability of starting materials. This method also tends to have better green chemistry metrics, such as higher atom economy and a lower E-factor.
The Gutknecht synthesis offers versatility for producing a wide range of substituted pyrazines, although the cost-effectiveness can be influenced by the need to synthesize the α-amino ketone precursor in situ. The Staedel-Rugheimer synthesis , while a classic and well-documented method, may be less cost-effective due to the use of potentially hazardous and more expensive α-halo ketones, as well as the generation of inorganic waste.
Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, and the available resources. By carefully considering the factors outlined in this guide, researchers can select the most economical and efficient pathway for their pyrazine intermediate synthesis.
References
- 1. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. jasco.hu [jasco.hu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ir.nbu.ac.in [ir.nbu.ac.in]
- 14. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atom economy - Wikipedia [en.wikipedia.org]
- 16. 2,3-Dimethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 17. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 18. The atom economy--a search for synthetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 20. monash.edu [monash.edu]
- 21. rsc.org [rsc.org]
- 22. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 24. GSRS [gsrs.ncats.nih.gov]
- 25. 2,3-二甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 26. chembk.com [chembk.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (5-bromopyrazin-2-yl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for tert-butyl (5-bromopyrazin-2-yl)carbamate. Adherence to these procedures is critical for minimizing environmental impact and protecting all personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Based on available safety information, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Personal Protective Equipment (PPE): All handling of this compound and its waste must be conducted while wearing appropriate PPE to prevent exposure.[1][2][3][4] This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[2][3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]
-
Body Protection: A fully buttoned laboratory coat should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling and disposal preparation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]
Operational Disposal Plan
The disposal of this compound must be managed as hazardous waste. Due to its chemical structure, it falls under the category of halogenated organic waste .[6][7] Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is critical to segregate waste containing this compound. Do not mix it with non-halogenated, acidic, or other incompatible waste streams.[6][8]
-
Waste Collection and Containment:
-
Solid Waste: Collect any solid waste contaminated with the compound, such as weighing paper, contaminated gloves, or filter paper, in a clearly labeled, sealable hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[6]
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound," the CAS number (914349-79-4), and the appropriate hazard pictograms (e.g., "Harmful," "Irritant"). The accumulation start date should also be clearly marked on the label.
-
Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from drains and sources of ignition.
-
Final Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company or your institution's Environmental Health and Safety (EHS) department. Always follow your institution's specific procedures for hazardous waste pickup and disposal. Incineration at high temperatures is often the preferred method for the disposal of halogenated organic compounds.[9][10]
Quantitative Data Summary for Waste Management
| Parameter | Guideline |
| Waste Container Type | Chemically resistant, sealable (e.g., HDPE, glass) |
| Maximum Container Volume | Consult institutional EHS guidelines (typically ≤ 5 gallons) |
| Storage Time Limit | Consult institutional EHS guidelines (often ≤ 90 days) |
| Waste Stream Category | Halogenated Organic Waste |
| EPA Waste Code (if applicable) | Consult your EHS department for appropriate coding |
Experimental Protocol for Waste Neutralization (Hypothetical)
Attempting to neutralize chemical waste in a laboratory setting without validated procedures is strongly discouraged due to the potential for uncontrolled reactions and the generation of more hazardous byproducts. The primary and recommended disposal method is through a licensed hazardous waste facility.
For carbamates, alkaline hydrolysis can be a method of degradation.[9][11] However, the presence of the brominated pyrazine ring may lead to the formation of other hazardous compounds. Any consideration of a neutralization protocol should only be undertaken by highly trained personnel after a thorough risk assessment and consultation with the institutional EHS department. A hypothetical, unverified procedure could involve:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.
-
Hydrolysis: Slowly add a solution of a strong base (e.g., sodium hydroxide) while stirring and monitoring the temperature.
-
Quenching and Workup: After the reaction is complete, neutralize the mixture and separate the aqueous and organic layers.
-
Analysis: Analyze all resulting waste streams to ensure complete degradation of the original compound before final disposal.
Note: This is a generalized and hypothetical protocol and should not be attempted without expert consultation and validation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling tert-Butyl (5-bromopyrazin-2-yl)carbamate
This guide provides essential safety protocols and logistical information for handling tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS No. 914349-79-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profiles of structurally similar chemicals is recommended to ensure the safety of all laboratory personnel.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.[4][5] The following table summarizes the recommended PPE for various operations.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][2] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[4] | Provides a barrier against skin contact. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned laboratory coat.[4][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][7] | As this is a solid compound, there is a risk of inhaling airborne particles, especially when weighing or transferring the material. |
Operational and Disposal Plans
Experimental Protocol: Safe Handling and Weighing
-
Preparation : Before handling the compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[4] Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate, clearly labeled waste containers.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing boat.[4] Avoid any sudden movements that could generate dust.
-
Post-Weighing : After weighing, securely close the primary container. Clean the spatula and the weighing area to remove any residual chemical. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Spill Management
-
Minor Spills : Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[7] Carefully sweep the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. Dispose of all cleanup materials as hazardous waste.
-
Major Spills : Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Prevent entry to the affected area.
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][9]
-
Waste Disposal : All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4] Arrange for a licensed hazardous waste disposal service to collect the waste containers.[8] Do not dispose of down the drain or in regular trash.[9]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
